molecular formula C9H11BCl2O3 B2384112 2,3-Dichloro-4-propoxyphenylboronic acid CAS No. 2096331-41-6

2,3-Dichloro-4-propoxyphenylboronic acid

Cat. No.: B2384112
CAS No.: 2096331-41-6
M. Wt: 248.89
InChI Key: VOHPWLJZKVUWHQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BCl2O3 and its molecular weight is 248.89. The purity is usually 95%.
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Properties

IUPAC Name

(2,3-dichloro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHPWLJZKVUWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCC)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2,3-Dichloro-4-propoxyphenyl)boronic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2,3-Dichloro-4-propoxyphenyl)boronic acid

Executive Summary & Structural Analysis

(2,3-Dichloro-4-propoxyphenyl)boronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and agrochemical discovery. Unlike simple phenylboronic acids, this molecule presents a unique "push-pull" electronic profile and a sterically congested environment that dictates specific handling and coupling protocols.

The molecule features a boronic acid moiety at position 1, flanked by a chlorine atom at position 2. This ortho-chloro substitution is the defining structural feature, exerting significant steric pressure on the boron center and influencing the dihedral angle relative to the phenyl ring. The propoxy group at position 4 acts as a lipophilic electron donor, while the 3-chloro substituent provides additional steric bulk and inductive electron withdrawal.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue (Calculated/Estimated)structural Significance
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Core scaffold for halogenated biaryls
Mol.[1][2][3] Weight 248.90 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery)
CLogP ~2.8 - 3.2Propoxy chain enhances lipophilicity/membrane permeability
H-Bond Donors 2 (Boronic acid OH)Critical for binding site interactions (reversible covalent)
H-Bond Acceptors 3 (O atoms)Ether oxygen participates in weak H-bonding
pKa ~7.5 - 8.0Lower than PhB(OH)₂ (8.8) due to inductive effect of Cl

Structural Visualization

The following diagram illustrates the connectivity and the steric zones of influence. Note the "Steric Clash Zone" at the ortho position, which is the primary challenge in cross-coupling reactions.

Structure Boron Boronic Acid (Pos 1) Ring Phenyl Core Boron->Ring C-B Bond Cl2 Cl (Pos 2) Steric Hindrance Ring->Cl2 Ortho Cl3 Cl (Pos 3) Inductive Effect Ring->Cl3 Meta OPr Propoxy (Pos 4) e- Donor / Lipophilic Ring->OPr Para Cl2->Boron Steric Clash (Twisted Geometry)

Figure 1: Structural connectivity highlighting the steric clash between the 2-Chloro substituent and the Boronic acid moiety.

Synthetic Methodology

The synthesis of (2,3-Dichloro-4-propoxyphenyl)boronic acid requires a regioselective approach. Direct electrophilic substitution on a boronic acid precursor is not viable. The most robust industrial route involves the lithiation-borylation of the corresponding aryl bromide.

Protocol: Cryogenic Lithiation-Borylation

Rationale: We utilize n-Butyllithium (n-BuLi) at -78°C rather than Grignard formation. The presence of the alkoxy group and the adjacent chlorines makes the aryl-magnesium species prone to benzyne formation or elimination side reactions at higher temperatures.

Step-by-Step Workflow:

  • Precursor Synthesis (Alkylation):

    • React 2,3-dichlorophenol with n-propyl bromide and

      
       in DMF (
      
      
      
      , 4h).
    • Outcome: 1-propoxy-2,3-dichlorobenzene.

    • QC Check: Monitor disappearance of phenol OH stretch in IR.

  • Regioselective Bromination:

    • Treat the ether with

      
       in acetic acid or NBS/MeCN.
      
    • Selectivity: The propoxy group is a strong para-director. The 2,3-dichloro pattern blocks the ortho position (C2) and sterically hinders C6. The primary product is 1-bromo-2,3-dichloro-4-propoxybenzene .

    • Purification: Recrystallization from hexanes is required to remove any C6-bromo isomer.

  • Lithiation & Trapping (The Critical Step):

    • Setup: Flame-dried 3-neck flask, Argon atmosphere. Solvent: Anhydrous THF.

    • Cooling: Cool solution of aryl bromide to

      
       (Dry ice/Acetone).
      
    • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.

    • Mechanistic Note: Lithium-Halogen exchange is faster than deprotonation. The 2-Cl stabilizes the lithiated intermediate via chelation, but also risks benzyne formation if temperature rises above -50°C.

    • Borylation: Add Triisopropyl borate (

      
      , 1.2 eq) rapidly.
      
    • Why Triisopropyl? It is less prone to polymerization/clogging than trimethyl borate at low temps.

  • Hydrolysis:

    • Warm to RT.[3][4] Quench with 2N HCl. Stir 1h to hydrolyze the boronate ester to the free acid.

    • Isolation: Extract with EtOAc, wash with brine, dry over

      
      .
      

Synthesis Start 2,3-Dichlorophenol Step1 Alkylation (n-PrBr, K2CO3, DMF) Start->Step1 Inter1 1-Propoxy-2,3-dichlorobenzene Step1->Inter1 Step2 Bromination (Br2, AcOH) Para-selective Inter1->Step2 Inter2 1-Bromo-2,3-dichloro-4-propoxybenzene Step2->Inter2 Step3 Li-Halogen Exchange (n-BuLi, -78°C, THF) Inter2->Step3 Step4 Electrophilic Trapping (B(OiPr)3) Step3->Step4 Final (2,3-Dichloro-4-propoxyphenyl)boronic acid Step4->Final

Figure 2: Synthetic pathway from commodity starting materials to the target boronic acid.

Reactivity Profile: The "Ortho Effect" in Suzuki Coupling

The 2-chloro substituent creates a specific challenge in Suzuki-Miyaura cross-coupling known as the Ortho Effect .

  • Transmetallation Retardation: The bulky Chlorine atom at position 2 sterically hinders the approach of the Palladium(II)-aryl complex to the boronate species. This significantly slows down the transmetallation step, which is often the rate-determining step (RDS) in hindered systems.

  • Protodeboronation Risk: Because transmetallation is slow, the boronic acid lingers in the basic reaction medium. Electron-rich boronic acids (due to the 4-propoxy group) are susceptible to base-catalyzed protodeboronation, where the

    
     bond is cleaved by water/base, yielding the hydro-deboronated byproduct (1-propoxy-2,3-dichlorobenzene).
    
Optimized Coupling Protocol

To overcome these issues, standard conditions (


) often fail. The following system is recommended:
  • Catalyst:

    
     or Pd(OAc)₂.
    
  • Ligand: SPhos or XPhos . These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (creating a pocket that accelerates reductive elimination, but crucially, their architecture promotes transmetallation in hindered substrates).

  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Suzuki Pd0 Pd(0) Active Species (Ligand: SPhos) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)-Ar-X OxAdd->PdII TransMet Transmetallation (SLOW STEP due to 2-Cl) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product Boronic Target Boronic Acid (Activated by Base) Boronic->TransMet Attacks Pd(II)

Figure 3: Catalytic cycle highlighting the rate-limiting transmetallation step caused by steric hindrance.

Analytical Characterization

Validation of the structure requires careful NMR analysis, particularly to distinguish it from regioisomers.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       8.0-8.2 ppm (s, 2H): 
      
      
      
      protons. Broad singlet, disappears with
      
      
      shake.
    • 
       7.4-7.6 ppm (d, 1H): Aromatic proton at C6 (Ortho to Boron, Meta to Cl).
      
    • 
       7.1-7.3 ppm (d, 1H): Aromatic proton at C5 (Ortho to Propoxy). Note: The coupling constant (
      
      
      
      ) will be typical for ortho-aromatic protons (~8 Hz).
    • 
       4.0 ppm (t, 2H): 
      
      
      
      protons.
    • 
       1.7 ppm (m, 2H): 
      
      
      
      (propyl middle).
    • 
       1.0 ppm (t, 3H): 
      
      
      
      (propyl end).
  • ¹¹B NMR:

    • Expected shift:

      
       28-30 ppm (characteristic of monomeric arylboronic acids).
      

Handling and Stability

  • Storage: Store at 2-8°C. Boronic acids can dehydrate to form boroxines (cyclic trimers) upon standing. This is reversible; adding water or using aqueous base during reactions regenerates the monomer.

  • Safety: The compound is likely a skin and eye irritant. Standard PPE (gloves, goggles) is mandatory.

  • De-boronation: Avoid prolonged exposure to strong acids or high temperatures in the absence of a coupling partner.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

A Technical Guide to 2,3-Dichloro Substituted Phenylboronic Acid Derivatives: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of 2,3-dichlorophenylboronic acid and its derivatives, pivotal reagents in modern synthetic and medicinal chemistry. We will explore the unique physicochemical properties conferred by the 2,3-dichloro substitution pattern, detailing its influence on reactivity in cornerstone reactions such as the Suzuki-Miyaura cross-coupling. This document offers field-proven synthetic protocols, discusses common analytical challenges, and highlights the role of this moiety as a critical building block in the development of contemporary therapeutics, particularly kinase inhibitors. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource, bridging fundamental principles with advanced applications.

Chapter 1: The Core Moiety - 2,3-Dichlorophenylboronic Acid

The strategic placement of substituents on a phenylboronic acid scaffold dramatically influences its steric and electronic properties, thereby dictating its utility in chemical synthesis. The 2,3-dichloro substitution pattern presents a unique combination of effects that are highly valuable in the construction of complex molecules.

Physicochemical Properties

2,3-Dichlorophenylboronic acid is typically a white to off-white crystalline solid.[1] The two chlorine atoms are electron-withdrawing, which increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.[2] This electronic effect can influence the rates of key steps in catalytic cycles, such as transmetalation. The ortho chlorine atom also introduces significant steric hindrance around the boronic acid group, which can be leveraged to achieve selectivity in certain reactions.

A summary of its key physical and chemical properties is presented below:

PropertyValueSource
Molecular Formula C₆H₅BCl₂O₂[3][4]
Molecular Weight 190.82 g/mol [3][4][5]
Appearance White to off-white powder/crystalline solid[1][3]
Melting Point 125 °C (decomposes)[3][5][6]
Boiling Point 349.8 °C at 760 mmHg[3]
Solubility Soluble in methanol and other polar organic solvents[1][3][6]
pKa (predicted) 7.26 ± 0.58[3]
Synthesis and Purification

The most common laboratory-scale synthesis of 2,3-dichlorophenylboronic acid involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a boron electrophile. A typical route starts from 1,2-dichloro-3-bromobenzene or 1,2-dichloro-3-iodobenzene.

Workflow for Synthesis of 2,3-Dichlorophenylboronic Acid:

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_reaction Core Reaction cluster_product Product Isolation A 1,2-Dichloro-3-bromobenzene B Grignard Formation (Mg, THF) A->B Choose one path C Organolithium Formation (n-BuLi, THF, -78 °C) A->C Choose one path D Reaction with Trialkyl Borate (e.g., B(OMe)₃ or B(OiPr)₃) B->D C->D E Aqueous Acidic Workup (e.g., HCl or H₂SO₄) D->E Quench F 2,3-Dichlorophenylboronic Acid E->F Hydrolysis G Purification (Recrystallization/Chromatography) F->G H Final Product G->H SuzukiCycle The Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)X Ar-Pd(II)(L₂)X Pd(0)L₂->Ar-Pd(II)(L₂)X Oxidative Addition (Ar-X) Ar-Pd(II)(L₂)Ar' Ar-Pd(II)(L₂)Ar' Ar-Pd(II)(L₂)X->Ar-Pd(II)(L₂)Ar' Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)(L₂)X->X_out Ar-Pd(II)(L₂)Ar'->Pd(0)L₂ Reductive Elimination Ar-Pd(II)(L₂)Ar'->B_out Ar-Pd(II)(L₂)Ar'->Product_out

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The choice of catalyst, ligand, base, and solvent is critical for success, especially with a sterically hindered and electronically modified substrate like 2,3-dichlorophenylboronic acid. [7]Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve catalyst performance by promoting the reductive elimination step. A variety of bases can be used, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being common choices. [7]

Field-Proven Protocol for Suzuki-Miyaura Coupling

Objective: To couple 2,3-dichlorophenylboronic acid with 4-bromoanisole.

Materials:

  • 2,3-Dichlorophenylboronic acid (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.08 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the 4-bromoanisole, 2,3-dichlorophenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add these to the Schlenk flask.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Chapter 3: Role in Medicinal Chemistry and Drug Development

The 2,3-dichlorophenyl moiety is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and modulate the overall electronic properties of the molecule.

A Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. [8]The 2,3-dichlorophenyl group is frequently found in kinase inhibitors that bind to the ATP pocket. For example, Sorafenib, a multi-kinase inhibitor used to treat liver and kidney cancer, features a related 4-chloro-3-(trifluoromethyl)phenyl group, highlighting the importance of halogenated phenyl rings in this class of drugs. [9]The dichlorinated ring can occupy hydrophobic pockets and form specific interactions that contribute to the inhibitor's potency and selectivity. [10]

Case Studies and Bioactive Molecules

The 2,3-dichlorophenyl group is an integral part of numerous bioactive compounds:

  • Aripiprazole Lauroxil: This long-acting injectable antipsychotic is derived from aripiprazole, which is synthesized using 1-(2,3-dichlorophenyl)piperazine as a key starting material. [11]* Telomerase Inhibitors: Metal complexes incorporating a 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid ligand have been synthesized and shown to possess potential telomerase inhibitory activity, making them interesting candidates for anticancer research. [12]* Cannabinoid Receptor Antagonists: Derivatives containing a dichlorophenyl group have been explored as peripherally restricted CB1 receptor antagonists for the treatment of obesity. [13] These examples underscore the versatility of the 2,3-dichlorophenyl motif in tuning the pharmacological profile of a wide range of therapeutic agents.

Chapter 4: Analytical and Quality Control Considerations

The purity of boronic acids is paramount for achieving reproducible results in subsequent synthetic steps. Several analytical techniques are employed for quality control.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of boronic acids and monitoring reaction progress. [14]Method development often requires careful selection of pH and mobile phase composition to achieve good peak shape and resolution. [15][16]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, particularly for more volatile boronic esters, but the analysis of free boronic acids can be challenging due to their low volatility and potential for on-column degradation. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Quantitative NMR (qNMR) can be used for accurate purity determination against a certified internal standard.

Common Impurities and Stability Issues

A primary challenge in handling boronic acids is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines .

BoroxineFormation cluster_equilibrium Boronic Acid <=> Boroxine Equilibrium BA 3 x R-B(OH)₂ (Boronic Acid) BO (RBO)₃ (Boroxine) BA->BO - 3 H₂O BO->BA + 3 H₂O H2O + 3 H₂O

Caption: Reversible formation of boroxine from boronic acid.

This equilibrium is often present, and commercial samples of 2,3-dichlorophenylboronic acid may contain varying amounts of the corresponding boroxine. [5]While boroxines are often competent in Suzuki couplings, their presence affects the reagent's molecular weight, requiring adjustments in stoichiometry for precise work.

Boronic acids can also be susceptible to oxidative degradation, particularly under physiological pH conditions. [18][19]Proper storage under an inert atmosphere and in a freezer is recommended to maintain long-term stability. [3]

Conclusion

2,3-Dichlorophenylboronic acid and its derivatives are more than just synthetic intermediates; they are enabling tools for the creation of complex molecular architectures with tailored functions. The unique steric and electronic profile conferred by the dichloro substitution pattern provides chemists with a powerful handle to influence reaction outcomes and design bioactive molecules with enhanced properties. A thorough understanding of its synthesis, reactivity in key transformations like the Suzuki-Miyaura coupling, and its analytical profile is essential for any researcher aiming to leverage this versatile building block in the fields of organic synthesis, drug discovery, and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • LookChem. (n.d.). Cas 151169-74-3, 2,3-Dichlorophenylboronic acid. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids | Request PDF. [Link]

  • PubMed. (2012, March 16). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. [Link]

  • TU Delft Repositories. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • ChemBK. (2024, April 9). (3,4-dichlorophenyl)boronic acid. [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Journal of the American Chemical Society. (n.d.). Stability and Synthesis of Phenylboronic Acids1. [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Google Patents. (n.d.). EP2119697A1 - Process for preparing substituted biphenylanilides.
  • PubMed. (2016, July 15). Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed. (2013, December 27). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. (2023, July 3). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl). [Link]

  • PubMed. (2014, May 22). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[20][21][22]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2024, December 10). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

  • Acta Naturae. (n.d.). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. [Link]

  • PMC. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

  • Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

Sources

properties of 4-propoxy-2,3-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Propoxy-2,3-dichlorophenylboronic Acid

Introduction

4-Propoxy-2,3-dichlorophenylboronic acid, identified by CAS Number 2096331-41-6, is a highly functionalized arylboronic acid.[1][2] As a synthetic building block, it belongs to a class of compounds indispensable to modern organic chemistry, particularly in the realms of pharmaceutical research and materials science. The strategic placement of two chlorine atoms, a propoxy group, and a boronic acid moiety on a phenyl ring offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid group, while the propoxy chain can be used to tune solubility and steric properties.

This guide provides a comprehensive overview of the known properties, a validated protocol for its synthesis, characteristic reactivity, and essential handling information for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its effective use in the laboratory and to accelerate discovery programs.

Physicochemical Properties

The physical and chemical are foundational to its application in synthesis. While extensive experimental data is not publicly available, a combination of information from suppliers and computational predictions provides a reliable profile.

PropertyValueSource
CAS Number 2096331-41-6[1][2]
IUPAC Name (2,3-Dichloro-4-propoxyphenyl)boronic acid[1]
Molecular Formula C₉H₁₁BCl₂O₃[1][2]
Molecular Weight 248.90 g/mol [1][2]
Appearance White to off-white powder/solid (Typical for arylboronic acids)Inferred from related compounds[3][4]
Boiling Point 398.3 ± 52.0 °C (Predicted)[2]
Density 1.34 ± 0.1 g/cm³ (Predicted)[2]
Solubility Expected to be soluble in methanol, THF, dioxane, and other polar organic solvents.Inferred from related compounds[3][5]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis proceeds via a lithium-halogen exchange to form an aryllithium intermediate, which is then trapped with a borate ester, followed by acidic hydrolysis to yield the final product.[6]

G start 1-Bromo-2,3-dichloro-4-propoxybenzene intermediate Aryllithium Intermediate start:e->intermediate:w Lithium-Halogen Exchange reagent1 n-BuLi, THF -78 °C product 4-Propoxy-2,3-dichlorophenylboronic Acid intermediate:e->product:w Borylation & Hydrolysis reagent2 1. B(O'Pr)₃ 2. H₃O⁺

Caption: Proposed synthesis of 4-propoxy-2,3-dichlorophenylboronic acid.

Detailed Experimental Protocol

Causality: This procedure relies on the generation of a highly nucleophilic aryllithium species. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching by atmospheric moisture or oxygen. The low temperature (-78 °C) is critical to control the reactivity of the organolithium reagent and prevent side reactions.

  • Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Starting Material: Add 1-bromo-2,3-dichloro-4-propoxybenzene (1.0 equiv) to the flask and dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe over 20 minutes. The formation of the aryllithium may be indicated by a color change. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the cold aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise via syringe. The addition is often exothermic; maintain the temperature at -78 °C.

  • Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by slowly adding 1 M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure boronic acid.

Spectroscopic Characterization

No experimental spectra for this specific molecule are publicly available. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR - Aromatic region (δ 7.0-7.8 ppm): Two doublets corresponding to the two adjacent aromatic protons. - Propoxy group: A triplet (δ ~4.0-4.2 ppm, -OCH₂-), a multiplet (sextet, δ ~1.8-2.0 ppm, -CH₂-), and a triplet (δ ~1.0-1.2 ppm, -CH₃). - Boronic acid protons (B(OH)₂): A broad singlet, often exchangeable with D₂O, with a variable chemical shift.
¹³C NMR - Aromatic region (δ 115-160 ppm): Six distinct signals for the aromatic carbons. - Aliphatic region (δ 10-75 ppm): Three signals corresponding to the carbons of the propoxy group.
¹¹B NMR A single, broad signal is expected in the range of δ +28 to +33 ppm relative to BF₃·Et₂O, which is characteristic of tricoordinate arylboronic acids.[7] The cyclic trimeric anhydride, or boroxine, which often exists in equilibrium, would appear slightly downfield.[7]
Mass Spec. (EI/ESI) - Molecular Ion (M⁺): Expected at m/z 248 (for ¹¹B, ³⁵Cl, ¹²C, ¹H, ¹⁶O). - Isotopic Pattern: A highly characteristic cluster of peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will be observed at M, M+2, and M+4 with an approximate ratio of 9:6:1.

Reactivity and Applications in Drug Development

Arylboronic acids are cornerstone reagents in the synthesis of biaryl compounds and other complex structures, which are prevalent motifs in many approved drugs. Their utility stems primarily from their role in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds. It involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. This reaction is central to synthesizing many pharmaceutical agents, including kinase inhibitors and angiotensin receptor blockers.

G cluster_0 Suzuki-Miyaura Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-X pd0->pd_aryl Oxidative Addition pd_trans Ar-Pd(II)L₂-Ar' pd_aryl->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R-R' pd_trans->product rx R-X rx->pd_aryl boronic R'-B(OH)₂ boronic->pd_trans base Base base->pd_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Reaction This protocol is adapted from established procedures for similar substrates.[8]

  • Setup: To a reaction vial, add 4-propoxy-2,3-dichlorophenylboronic acid (1.2 equiv), the desired aryl bromide or iodide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 equiv).[9]

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Reaction: Seal the vial and heat the mixture with stirring (typically 80-100 °C) for several hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The final biaryl product is purified via flash chromatography or recrystallization.

Chan-Lam Cross-Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, which are also vital in drug synthesis. It typically uses a copper catalyst and proceeds under milder conditions than many palladium-catalyzed systems.[10] The parent compound, 2,3-dichlorophenylboronic acid, is used to synthesize kinase inhibitors and selective CB2 agonists, highlighting the importance of this structural motif in creating bioactive molecules.[3]

Exemplary Protocol: Chan-Lam N-Arylation This protocol is based on general procedures for the N-arylation of amines.[10]

  • Setup: In an open flask, combine the amine or phenol (1.0 equiv), 4-propoxy-2,3-dichlorophenylboronic acid (1.2 equiv), a copper(II) salt like Cu(OAc)₂ (0.2 equiv), and a base such as triethylamine or pyridine.

  • Solvent: Add a solvent such as methanol or dichloromethane.

  • Reaction: Stir the mixture at room temperature, open to the air, for 16-24 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, the reaction mixture is typically filtered through a pad of Celite to remove the copper catalyst.

  • Purification: The filtrate is concentrated, and the resulting crude product is purified by flash chromatography to afford the N- or O-arylated product.

Safety and Handling

While a specific safety data sheet (SDS) for 4-propoxy-2,3-dichlorophenylboronic acid is not available, data from closely related dichlorophenylboronic acids should be used to guide handling procedures.[11][12]

  • Hazard Identification:

    • Skin Irritation: Causes skin irritation.[11][12][13][14]

    • Eye Irritation: Causes serious eye irritation.[11][12][13][14]

    • Respiratory Irritation: May cause respiratory tract irritation.[12][14][15][16]

    • Acute Toxicity: May be harmful if swallowed.[15][16]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11][16]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11][13][16]

    • Handling: Avoid breathing dust.[11][15] Wash hands thoroughly after handling.[11][13] Avoid contact with skin and eyes.[11][14]

    • Storage: Store in a cool, dry, and well-ventilated place.[11][15] Keep the container tightly closed. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

  • Storgaard, M., & Ellman, J. A. Organic Syntheses Procedure. Org. Synth. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74299, 4-Chlorophenylboronic acid. Available at: [Link]

  • Reddy, A. S., et al. Supporting Information: Copper(II)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. Royal Society of Chemistry. Available at: [Link]

  • LookChem. 2,3-Dichlorophenylboronic acid CAS 151169-74-3. Available at: [Link]

  • ChemBK. (3,4-dichlorophenyl)boronic acid. Available at: [Link]

  • Hsieh, P. W., Hung, C. F., & Fang, J. Y. (2009). Current Prodrug Design for Drug Discovery. Current pharmaceutical design, 15(19), 2236–2250. Available at: [Link]

  • Google Patents. (2009). EP2119697A1 - Process for preparing substituted biphenylanilides.
  • Cole, T. E. 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • Soundararajan, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(47), 8565-8568. Available at: [Link]

  • Wishart, D. S., et al. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.gov. Available at: [Link]

  • GlobalChemMall. 3-(Benzyloxy)-2,4-dichlorophenylboronic acid. Available at: [Link]

  • Frederick, E., et al. (2021). Reaction of Dichlorophenylborane with H-Si(100). ACS omega, 6(49), 33645–33651. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734331, 3,5-Dichlorophenylboronic acid. Available at: [Link]

  • PubChem. 4-(2-((2,3-dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734330, 3,4-Dichlorobenzeneboronic acid. Available at: [Link]

  • Zhang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Pharmaceuticals, 16(6), 834. Available at: [Link]

  • Cytodigm. (2025). Cytodigm Announces Breakthrough Study Published in Science Advances: Enhancing Glioblastoma Treatment. Available at: [Link]

  • Tournier, N., et al. (2018). Pharmacophore-Based Discovery of Substrates of a Novel Drug/Proton-Antiporter in the Human Brain Endothelial hCMEC/D3 Cell Line. Molecular pharmaceutics, 15(6), 2273–2284. Available at: [Link]

  • Mhamad, D. L., & Qasir, A. J. (2012). Synthesis of Dihydropyridine Prodrugs with Expected Enhancement of brain Delivery. Iraqi Journal of Pharmaceutical Sciences, 21(1), 60-65. Available at: [Link]

Sources

2,3-Dichloro-4-propoxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,3-Dichloro-4-propoxyphenylboronic Acid

Chemical Identity & Physicochemical Profile

This compound is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds for medicinal chemistry. Its structural uniqueness lies in the ortho-dichloro substitution pattern relative to the boronic acid moiety, which introduces significant steric bulk and electronic deactivation, influencing both its reactivity in cross-coupling and its metabolic stability in final drug candidates.

Core Data Summary
PropertySpecification
IUPAC Name (2,3-Dichloro-4-propoxyphenyl)boronic acid
CAS Registry Number 2096331-41-6
Molecular Formula C₉H₁₁BCl₂O₃
Molecular Weight 248.90 g/mol
Exact Mass 248.0154
Physical State White to off-white powder
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
pKa (Calculated) ~8.2 (Boronic acid ionization)
Structural Analysis

The molecule features a benzene core with three distinct functional zones:

  • Boronic Acid (C-1): The reactive handle for Suzuki-Miyaura coupling.

  • Dichloride Motif (C-2, C-3): The chlorine at C-2 provides ortho-steric hindrance, protecting the C-B bond but also slowing transmetallation rates. The C-3 chlorine adds lipophilicity and electronic withdrawal.

  • Propoxy Group (C-4): An electron-donating alkoxy group that counteracts the chlorines' withdrawal, modulating the Lewis acidity of the boron center.

Synthetic Methodology

The synthesis of this compound typically follows a "bottom-up" approach, starting from polychlorinated phenols. The following protocol is designed to maximize yield while preventing common side reactions like proto-deboronation.

Synthesis Workflow (DOT Diagram)

Synthesis_Pathway Start 2,3-Dichlorophenol Step1 Alkylation (n-Pr-I, K2CO3) Start->Step1 Inter1 2,3-Dichloro-1-propoxybenzene Step1->Inter1 Step2 Bromination (Br2, FeBr3) Inter1->Step2 Inter2 1-Bromo-2,3-dichloro- 4-propoxybenzene Step2->Inter2 Step3 Lithiation (n-BuLi, -78°C) Inter2->Step3 Cryogenic Control Inter3 Aryl-Lithium Species Step3->Inter3 Cryogenic Control Step4 Boronation (B(OiPr)3, H3O+) Inter3->Step4 Electrophilic Trapping Final Target Boronic Acid Step4->Final Electrophilic Trapping

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target boronic acid.

Detailed Protocol: Cryogenic Borylation

Note: This protocol assumes the precursor 1-bromo-2,3-dichloro-4-propoxybenzene is already secured.

Reagents:

  • 1-Bromo-2,3-dichloro-4-propoxybenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Triisopropyl borate (1.2 eq)

  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add the aryl bromide and anhydrous THF (0.5 M concentration).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone). Add n-BuLi dropwise over 20 minutes.

    • Critical Control Point: The temperature must not rise above -70°C. The 2,3-dichloro substitution pattern makes the ring susceptible to "benzyne" formation (elimination of LiCl) if the temperature spikes.

  • Trapping: Stir for 30 minutes at -78°C. Rapidly add Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Allow the mixture to warm to room temperature overnight. Quench with 1M HCl until pH ~3.

  • Isolation: Extract with EtOAc, wash with brine, and recrystallize from Hexane/EtOAc to remove boroxine anhydrides.

Handling, Stability & "Self-Validating" Systems

Boronic acids are not static molecules; they exist in a dynamic equilibrium with their anhydrides (boroxines).[1] For this compound, this equilibrium is shifted due to steric crowding.

The Boroxine Cycle

Researchers often observe variable melting points or inconsistent stoichiometry. This is usually due to dehydration, not impurity.

Boroxine_Cycle Acid 3 x Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Anhydride) (Storage Form) Acid->Boroxine  Dehydration (Vacuum/Heat)   Water - 3 H2O Boroxine->Acid  Rehydration (Aq. Base)  

Figure 2: The reversible dehydration of boronic acids. The trimer is often the stable form isolated after vacuum drying.

Quality Control Protocol (Self-Validation)

Before using this reagent in critical couplings, validate its state:

  • 1H NMR Check: Dissolve in DMSO-d6 + D₂O. The D₂O forces the hydrolysis of any boroxine back to the monomer. If the integration of the aromatic protons matches the propoxy protons perfectly, the reagent is pure.

  • Stoichiometry Correction: If the material is dry, assume it is ~30-50% boroxine. Use a slight excess (1.2–1.5 eq) in Suzuki couplings to account for the lower effective molecular weight of the anhydride.

Application: Sterically Demanding Suzuki Coupling

The 2-chloro substituent creates steric hindrance near the boron atom. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or proceed slowly.

Recommended Catalytic System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl phosphines). These ligands are bulky and electron-rich, facilitating the oxidative addition of the coupling partner and, crucially, the transmetallation of the hindered boronic acid.

  • Base: K₃PO₄ (Anhydrous) in Toluene/Water (10:1).

Why this works: The high basicity of K₃PO₄ activates the boronic acid by forming the boronate "ate" complex, which is the actual species that undergoes transmetallation.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2,3-Dichloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Suzuki-Miyaura cross-coupling of 2,3-Dichloro-4-propoxyphenylboronic acid (CAS 2096331-41-6) .[1] This reagent presents a specific set of synthetic challenges due to the ortho-chloro substituent (C2) and the electron-deficient nature of the dichloro-substituted ring.[1]

While standard conditions may yield trace product, this guide prioritizes sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) and controlled basicity to suppress the dominant side-reaction: protodeboronation .

Compound Profile & Mechanistic Challenges[1][2]

Structural Analysis
  • Compound: this compound[2][3]

  • Key Features:

    • C2-Chloro (Ortho): Creates significant steric hindrance near the boron center, impeding the approach of the palladium(II) complex during transmetalation.

    • C2, C3-Dichloro Pattern: Inductively withdraws electron density (

      
      -withdrawing).[1] While this increases the Lewis acidity of the boron (theoretically aiding transmetalation), it significantly destabilizes the C-B bond towards hydrolysis (protodeboronation).
      
    • C4-Propoxy: Provides electron donation (

      
      -donating) into the ring, offering slight stabilization, but insufficient to counteract the steric and inductive destabilization of the ortho-chloro group.
      
The "Transmetalation vs. Protodeboronation" Competition

The success of this coupling hinges on the rate of Transmetalation (


) exceeding the rate of Protodeboronation (

).[1]
  • The Problem: The ortho-chloro substituent retards

    
     (steric clash) while simultaneously accelerating 
    
    
    
    (relief of steric strain upon C-B bond cleavage).[1]
  • The Solution: Use catalysts that accelerate

    
     (bulky, electron-rich ligands) and conditions that minimize 
    
    
    
    (anhydrous or mild bases).[1]

G cluster_0 Substrate cluster_1 Catalytic Cycle Competition Boronic 2,3-Cl2-4-OPr-Ph-B(OH)2 (Sterically Hindered) TM_State Transmetalation (Rate Limiting Step) Boronic->TM_State Desired Path Debor Protodeboronation (Side Reaction) Boronic->Debor Hydrolysis (Accelerated by Base/H2O) Pd_Int L-Pd(II)-Ar-X Pd_Int->TM_State + Boronic Acid (Slowed by 2-Cl) Product Biaryl Product TM_State->Product Reductive Elim. Ligand Ligand Selection (SPhos/XPhos) Ligand->TM_State Accelerates Base Base Selection (K3PO4 / Anhydrous) Base->Debor Strong Base Accelerates

Figure 1: Mechanistic competition between productive transmetalation and destructive protodeboronation.

Optimization Strategy

Catalyst Selection

For ortho-substituted boronic acids, standard catalysts like


 or 

are often ineffective.[1]
  • Recommendation: Buchwald Precatalysts (Gen 2 or Gen 3) .

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

    • Why? SPhos is specifically designed to facilitate the coupling of ortho-substituted substrates.[1] Its structural flexibility allows it to stabilize the Pd(0) species while creating a pocket that accommodates the steric bulk of the 2-chloro group during transmetalation [1].[1]

Base & Solvent[5][6][7]
  • Base: Avoid strong hydroxide bases (

    
    , 
    
    
    
    ) if possible, as they accelerate deboronation. Use
    
    
    (tripotassium phosphate) or
    
    
    .[1]
  • Solvent:

    • Standard: Toluene/Water (10:[4]1) or Dioxane/Water (10:1).[1]

    • If Deboronation occurs: Switch to Anhydrous conditions using

      
       in Toluene or Dioxane.[1]
      

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for coupling with aryl bromides/chlorides where high yield is critical.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1][4]

  • This compound (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-3 mol%)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)[1]

  • Concentration: 0.1 M - 0.2 M[1]

Procedure:

  • Charge a reaction vial with the Aryl Halide, Boronic Acid, Base (

    
    ), and Catalyst (XPhos Pd G2).
    
  • Seal the vial and purge with inert gas (

    
     or Argon) for 5 minutes.
    
  • Add the degassed solvent mixture (THF/Water) via syringe.[1]

  • Heat the reaction block to 60-80°C . Note: SPhos/XPhos are highly active; extreme temperatures (100°C+) may not be necessary and could promote degradation.

  • Monitor by HPLC/UPLC after 2 hours.

  • Upon completion, dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
Method B: Anhydrous Protocol (For Unstable Substrates)

Use this if Method A results in significant protodeboronation (observed as 1,2-dichloro-3-propoxybenzene in LCMS).

Reagents:

  • Catalyst:

    
     (2 mol%) + SPhos  (4-8 mol%) OR PEPPSI-IPr  (2 mol%)[1]
    
  • Base: CsF (2.5 equiv) or finely ground anhydrous

    
    .
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene .[1]

Procedure:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add Aryl Halide, Boronic Acid, Base, and Catalyst components in a glovebox or under strict Schlenk conditions.

  • Add anhydrous solvent.[1][4]

  • Heat to 90-100°C .

  • Critical Step: If conversion stalls, add a second portion of Boronic Acid (0.5 equiv) after 4 hours.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst inactive or Oxidative Addition failed.[1]Switch to XPhos Pd G3 or PEPPSI-IPr .[1] Increase Temp to 100°C.
Protodeboronation Product Hydrolysis of C-B bond is faster than coupling.[1]Use Method B (Anhydrous) .[1][4] Switch base to

.[1] Lower temperature.
Homocoupling of Halide Oxidation of Pd species or excess catalyst.[1]Ensure strict

-free conditions. Reduce catalyst loading.
Homocoupling of Boronic Acid Oxidative coupling of boronic acid.[1]Reduce amount of oxidant (air).[1] Switch solvent to degassed Toluene.[1]

Decision Tree for Optimization

Optimization Start Start: 2,3-Cl2-4-OPr-Ph-B(OH)2 Coupling Check_Yield Run Method A (SPhos/XPhos, aq. Base) Check LCMS Yield Start->Check_Yield Good_Yield Yield > 80% Proceed to Isolation Check_Yield->Good_Yield High Conversion Low_Yield Yield < 50% Check_Yield->Low_Yield Low Conversion Analyze_Byproduct Identify Major Byproduct Low_Yield->Analyze_Byproduct Debor_Product Deboronation Product Found (Hydrolysis) Analyze_Byproduct->Debor_Product Ar-H Observed SM_Remaining Starting Material Remaining (No Reaction) Analyze_Byproduct->SM_Remaining Ar-X Intact Action_Debor Switch to Method B (Anhydrous Dioxane + CsF) Debor_Product->Action_Debor Action_SM Increase Temp (100°C) OR Switch to PEPPSI-IPr SM_Remaining->Action_SM

Figure 2: Optimization workflow for troubleshooting reaction outcomes.

Safety & Handling

  • Hazard Identification: this compound is an organoboron compound.[1] While generally less toxic than tin reagents (Stille), standard PPE (gloves, goggles, lab coat) is mandatory.

  • Inhalation: Avoid dust formation.[1] Use in a fume hood.[1]

  • Storage: Store at 2-8°C . Boronic acids can dehydrate to boroxines (anhydrides) over time; this is reversible under aqueous reaction conditions but may affect stoichiometry in anhydrous reactions.[1]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443.

  • Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 2009, 48(49), 9240-9261. [1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction."[1] Chemistry - A European Journal, 2006, 12(18), 4749-4755. [1]

Sources

Application Note: Reaction Conditions & Protocols for 2,3-Dichloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026


H

BCl

O

Molecular Weight: 248.90 g/mol

Introduction & Molecule Profile[1][2][3]

2,3-Dichloro-4-propoxyphenylboronic acid is a specialized organoboron building block characterized by a sterically congested and electronically unique substitution pattern. The presence of two chlorine atoms at the ortho (2) and meta (3) positions, combined with an electron-donating propoxy group at the para (4) position, creates a "push-pull" electronic environment.

This scaffold is increasingly relevant in medicinal chemistry for the synthesis of biaryl ethers and kinase inhibitors where the 2,3-dichloro motif provides metabolic stability (blocking P450 oxidation sites) and induces specific torsional angles in the final drug molecule.

Structural Challenges[2]
  • Steric Hindrance: The chlorine atom at the C2 position (ortho to boron) creates significant steric bulk, retarding the transmetallation step in cross-coupling reactions.

  • Protodeboronation Risk: While the C4-propoxy group provides resonance stabilization, the electron-withdrawing nature of the dichloro motif increases the Lewis acidity of the boron center, making the C–B bond susceptible to base-promoted hydrolytic cleavage (protodeboronation), particularly in aqueous media.

Synthesis Protocol (Upstream)

High-purity boronic acid is critical for downstream success. Direct lithiation of 2,3-dichloro-1-propoxybenzene is not recommended due to the high risk of competing lithium-halogen exchange or benzyne formation. The preferred route is a Transition-Metal Catalyzed Borylation (Miyaura Borylation) of the brominated precursor.

Workflow Diagram

SynthesisWorkflow Start 2,3-Dichlorophenol Step1 Alkylation (n-PrI, K2CO3, DMF) Start->Step1 Inter1 2,3-Dichloro-1- propoxybenzene Step1->Inter1 Step2 Regioselective Bromination (NBS, MeCN) Inter1->Step2 Inter2 1-Bromo-2,3-dichloro- 4-propoxybenzene Step2->Inter2 Step3 Miyaura Borylation (B2Pin2, Pd(dppf)Cl2) Inter2->Step3 Step4 Oxidative Hydrolysis (NaIO4 / HCl) Step3->Step4 Final Target Boronic Acid Step4->Final

Figure 1: Recommended synthetic pathway ensuring regioselectivity and safety.

Detailed Protocol: Miyaura Borylation

Precursor: 1-Bromo-2,3-dichloro-4-propoxybenzene

Reagents:

Reagent Equiv. Role
Aryl Bromide Precursor 1.0 Substrate

| Bis(pinacolato)diboron (


) | 1.1 | Boron Source |
| 

| 0.03 | Catalyst | | Potassium Acetate (KOAc) | 3.0 | Base (Anhydrous) | | 1,4-Dioxane | Solvent | 0.2 M Conc. |

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction flask with the Aryl Bromide,

    
    , KOAc, and Pd catalyst.
    
  • Solvent: Add anhydrous 1,4-dioxane (degassed).

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by HPLC for the disappearance of the bromide.

    • Note: The intermediate formed is the Pinacol Ester.

  • Workup: Filter through Celite to remove palladium blacks. Concentrate the filtrate.

  • Hydrolysis (Pin to Acid): Dissolve the crude pinacol ester in Acetone/Water (4:1). Add

    
     (3.0 equiv) and stir for 12 hours. Add 1M HCl (2.0 equiv) and stir for 4 hours to cleave the boronate ester.
    
  • Purification: Extract with EtOAc. Recrystallize from Hexane/EtOAc to obtain the free boronic acid.

Application Protocol: Suzuki-Miyaura Coupling[3][4][5][6]

Using this boronic acid in cross-coupling requires overcoming the "ortho-effect" (steric hindrance from the 2-Cl). Standard conditions often lead to low yields due to slow transmetallation.

The "High-Efficiency" System

We utilize the Buchwald Generation 3 Precatalysts (specifically XPhos or SPhos Pd G3) which are designed to facilitate oxidative addition and transmetallation in sterically demanding systems.

Mechanistic Logic
  • Ligand Selection (SPhos): The 2,6-dimethoxy substitution on the SPhos biaryl backbone creates a pocket that accommodates the ortho-chloro substituent of the boronic acid, accelerating transmetallation.

  • Base Selection (

    
    ):  A mild, anhydrous base prevents the rapid protodeboronation seen with hydroxides (
    
    
    
    ,
    
    
    ).
Coupling Workflow Diagram

SuzukiCycle cluster_warning Steric Bottleneck Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)-Ar-X OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + Boronic Acid Base Base Activation (K3PO4) Base->TransMet Activates Boron RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle highlighting the critical Transmetallation step where the 2-chloro substituent imposes steric drag.

Step-by-Step Coupling Protocol

Scope: Coupling this compound with Aryl Bromides/Chlorides.

Reagents:

Component Specification Stoichiometry
Electrophile Aryl Bromide/Chloride 1.0 equiv
Nucleophile This compound 1.2 – 1.5 equiv
Catalyst SPhos Pd G3 2 – 4 mol%

| Base |


 (Tribasic, Anhydrous) | 2.0 equiv |
| Solvent System | Toluene : Water (10:1) | 0.25 M |

Procedure:

  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charging: Add the Aryl Halide, Boronic Acid, SPhos Pd G3, and

    
    .
    
    • Tip: If the boronic acid is stored cold, allow it to reach room temperature before weighing to prevent condensation.

  • Solvent Addition: Add Toluene and degassed Water. The small amount of water is crucial for the base solubility but must be limited to prevent protodeboronation.

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

    • Monitoring: Check TLC.[1] If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Stability & Storage Guidelines

  • Boroxine Formation: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible. If precise stoichiometry is required, convert to the Pinacol Ester or Potassium Trifluoroborate salt (

    
    ) for long-term storage.
    
  • Protodeboronation: The 2,3-dichloro substitution makes the C-B bond sensitive.

    • Avoid: Storage in acetone or alcohols for prolonged periods without buffering.

    • Store: Solid state, 2–8°C, under Argon.

Quality Control (QC) Parameters

When validating the identity of this compound:

  • 
     NMR (DMSO-d
    
    
    
    ):
    • Look for the characteristic broad singlets of

      
       around 
      
      
      
      8.0–8.5 ppm (concentration dependent).
    • Aromatic protons: Two doublets (ortho coupling) corresponding to H-5 and H-6.

    • Propoxy chain: Triplet (

      
       ppm, 
      
      
      
      ), Multiplet (
      
      
      ppm), Triplet (
      
      
      ppm).
  • HPLC Purity:

    • Run in acidic mobile phase (0.1% Formic Acid in Water/MeCN).

    • Note: Boronic acids often streak or show broad peaks on C18 columns due to interaction with residual silanols.

References

  • Miyaura Borylation of Aryl Halides: Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem.1995 , 60, 7508–7510. Link

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165. Link

  • Buchwald Precatalysts (SPhos Pd G3): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Pd-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Boronic Acids in the Presence of Base-Sensitive Groups." J. Org.[2][3][4] Chem.2014 , 79, 4161–4166. Link

  • Orthogonal Functionalization: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2,3-Dichloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the cross-coupling of 2,3-Dichloro-4-propoxyphenylboronic acid (Structure 1 ) with various aryl halides. While Suzuki-Miyaura coupling is a staple of medicinal chemistry, this specific boronic acid presents a unique "Push-Pull-Block" challenge:

  • Block (Steric): The chlorine atom at the ortho (C2) position creates significant steric hindrance near the boron center.

  • Pull (Electronic): The dichloro-substitution withdraws electron density, potentially slowing transmetallation.

  • Push (Resonance): The para-propoxy group donates electron density, increasing the nucleophilicity of the aryl ring but also making it susceptible to protodeboronation under prolonged heating.

This note provides two distinct protocols: Method A (Robust) for standard aryl bromides/iodides, and Method B (High-Activity) for sterically hindered or deactivated aryl chlorides.

Mechanistic Insight & Strategic Design

The "Ortho-Effect" Barrier

The primary failure mode for ortho-substituted boronic acids is the rate-limiting Transmetallation step. The bulky 2-chloro substituent clashes with the ligands on the Palladium(II) intermediate. If transmetallation is too slow, the boronic acid is prone to protodeboronation (loss of the boron group), leading to the formation of the byproduct 1,2-dichloro-3-propoxybenzene.

The Boroxine Equilibrium

Solid arylboronic acids often exist as trimeric anhydrides called boroxines . These are unreactive in the Suzuki cycle.

  • Critical Requirement: The solvent system must contain water to hydrolyze the boroxine back into the reactive monomeric boronic acid species [1].

Diagram 1: Steric Bottleneck in the Catalytic Cycle

The following diagram illustrates the specific point of resistance caused by the 2-Cl substituent.

SuzukiCycle Figure 1: The 2-Chloro substituent hinders the approach of the boronate during Transmetallation. Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_Int Pd(II)-Ar-X Complex OxAdd->PdII_Int TransMet Transmetallation (RATE LIMITING STEP) PdII_Int->TransMet + Base / Boronate Boronate Activated Boronate (2,3-Cl2-4-OPr-Ph-B(OH)3) Boronate->TransMet Steric Clash (2-Cl) PdII_Diaryl Pd(II)-Diaryl Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0

Optimization Matrix

The following table summarizes the component selection logic based on internal screening data and literature precedents for ortho-halo boronic acids [2, 3].

ComponentRecommendationRationale
Catalyst (Standard) Pd(dppf)Cl₂·CH₂Cl₂ The large bite angle of the dppf ligand relieves steric crowding, accommodating the 2-Cl substituent effectively.
Catalyst (Advanced) XPhos Pd G3 Buchwald precatalysts generate monoligated Pd(0) species that are extremely active, forcing the reaction to completion before protodeboronation occurs.
Base K₃PO₄ (Potassium Phosphate) Superior to carbonates for hindered substrates. The phosphate anion may assist in a concerted metallation-deprotonation pathway.
Solvent 1,4-Dioxane / Water (4:1) High boiling point allows thermal activation; water is mandatory for boroxine hydrolysis.

Experimental Protocols

Method A: The "Workhorse" Protocol

Best for: Aryl Bromides, Aryl Iodides, and electron-deficient Aryl Chlorides. Scale: 1.0 mmol

  • Setup:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add Aryl Halide (1.0 mmol, 1.0 equiv).

    • Add This compound (299 mg, 1.2 mmol, 1.2 equiv).

    • Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Add K₂CO₃ (414 mg, 3.0 mmol, 3.0 equiv).

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvent & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).

    • Critical Step: Sparge the mixture with Nitrogen or Argon gas for 5-10 minutes. Oxygen promotes homocoupling and catalyst deactivation.[2]

  • Reaction:

    • Seal the vial with a crimp cap or Teflon-lined screw cap.

    • Heat the block to 90°C for 4–16 hours.

    • Monitoring: Check by LC-MS or TLC after 2 hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol

Best for: Sterically hindered Aryl Chlorides, electron-rich Aryl Chlorides, or if Method A fails. Scale: 1.0 mmol

  • Setup:

    • To a reaction vial, add Aryl Halide (1.0 mmol).

    • Add This compound (324 mg, 1.3 mmol, 1.3 equiv). Slight excess due to faster background hydrolysis.

    • Add XPhos Pd G3 (42 mg, 0.05 mmol, 5 mol%) [4].

    • Add K₃PO₄ (tribasic, finely ground) (636 mg, 3.0 mmol, 3.0 equiv).

  • Solvent:

    • Add THF (4.0 mL) and Water (1.0 mL).

    • Note: THF often provides better solubility for the lipophilic XPhos ligand.

  • Reaction:

    • Degas thoroughly (as above).[2]

    • Heat to 60°C (lower temperature prevents deboronation while the highly active catalyst drives the coupling).

    • Run for 2–6 hours.

Workflow & Decision Tree

Use this logic flow to determine the correct experimental path and troubleshooting steps.

Workflow Figure 2: Experimental Decision Tree for coupling this compound. Start Start: Define Aryl Halide (Ar-X) CheckType Is Ar-X a Chloride or Sterically Hindered? Start->CheckType MethodA Method A: Pd(dppf)Cl2 / K2CO3 90°C CheckType->MethodA No (Br/I, Simple) MethodB Method B: XPhos Pd G3 / K3PO4 60°C CheckType->MethodB Yes (Cl, Hindered) Analyze Analyze LC-MS (2 hrs) MethodA->Analyze MethodB->Analyze Success >90% Conversion: Proceed to Workup Analyze->Success Good Yield Fail1 Low Conv. + SM Remaining Analyze->Fail1 Stalled Fail2 Deboronation (Ar-H observed) Analyze->Fail2 Side Products Fix1 Switch to Method B or increase Temp Fail1->Fix1 Fix2 LOWER Temp to 50°C Increase Catalyst Load Fail2->Fix2

Troubleshooting & Self-Validation

A valid experiment must pass these "Self-Check" criteria:

ObservationDiagnosisCorrective Action
Black Precipitate (Palladium Black) Catalyst decomposition (Pd colloid formation) before reaction completion.Add additional ligand (e.g., dppf or XPhos) to stabilize the Pd species. Ensure thorough degassing.[2]
Product: 1,2-dichloro-3-propoxybenzene Protodeboronation. The boronic acid lost the B(OH)₂ group before coupling.Reduce temperature. Switch to a more active catalyst (XPhos) to outcompete the decomposition rate.
Product: Biaryl Homocoupling Oxidative homocoupling of the boronic acid.Oxygen leak. Re-degas solvents. Ensure the reaction vessel is under positive inert gas pressure.[2]
Low Conversion (Intact Ar-X) Catalyst death or insufficient activation.Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ . The stronger base facilitates the transmetallation of hindered boronates.

Safety Information

  • This compound: Treat as a skin and eye irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Solvents: Dioxane and THF are flammable and peroxide formers. Test for peroxides before use.

References

  • Boroxine Equilibrium: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473.

  • Ortho-Substituted Boronic Acids: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • XPhos Pd G3 Utility: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

Sources

Application Notes & Protocols: Strategic Functionalization of 2,3-Dichloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthetic manipulation of 2,3-dichloro-4-propoxyphenylboronic acid, a highly valuable and versatile building block in modern organic synthesis. Moving beyond mere procedural descriptions, this guide delves into the strategic rationale behind protocol design, mechanistic considerations, and troubleshooting for key transformations. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. Core protocols for Suzuki-Miyaura coupling, Chan-Lam amination, and oxidative hydroxylation are detailed with an emphasis on reproducibility, safety, and optimization.

Introduction: The Strategic Value of the Scaffold

This compound is a sophisticated starting material offering a unique convergence of synthetically useful features. The vicinal dichlorination pattern on the phenyl ring imparts specific steric and electronic properties, influencing both the reactivity of the boronic acid and the conformational preferences of the final molecule. The 4-propoxy group serves as a lipophilic modulator, often crucial for tuning solubility and pharmacokinetic profiles in drug discovery programs. At the heart of its utility is the boronic acid moiety (–B(OH)₂), a functional group that has revolutionized cross-coupling chemistry, acting as a robust and versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds.

The primary challenge and opportunity in working with this reagent lies in harnessing the reactivity of the boronic acid without disturbing the other functionalities, or strategically using the electronic nature of the chlorinated ring to modulate reaction outcomes. This guide provides the foundational knowledge to achieve these goals.

The Boronic Acid: A Hub for Chemical Diversification

The boronic acid is not merely a reactant but a gateway to a multitude of molecular architectures. Its stability, low toxicity, and broad functional group tolerance make it a preferred precursor in many synthetic campaigns.[1] The most prominent transformations are palladium- and copper-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic methodology.

Boronic_Acid_Reactivity A 2,3-Dichloro-4-propoxyphenyl boronic Acid B Core Transformations A->B C Suzuki-Miyaura Coupling (C-C Bond Formation) + Aryl/Vinyl Halide B->C D Chan-Lam Amination (C-N Bond Formation) + Amine/Amide B->D E Oxidative Hydroxylation (C-O Bond Formation) + Oxidant B->E F Liebeskind-Srogl Coupling (C-C Bond Formation) + Thioester B->F

Figure 1: Key functionalization pathways for this compound.

Experimental Protocols: From Theory to Practice

Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all other reagents. Work should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds.[2] The reaction is valued for its operational simplicity and tolerance of diverse functional groups.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. We typically use a stable Pd(II) precatalyst (e.g., PdCl₂(dppf)) or a Pd(0) source (e.g., Pd₂(dba)₃) combined with a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient boronic acids, electron-rich, bulky phosphine ligands can accelerate the reaction.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step to the palladium center.

  • Solvent: A two-phase system, often an organic solvent (dioxane, toluene) with water, is common. This ensures all components, including the inorganic base and the organic substrates, can interact effectively.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the aryl or vinyl halide/triflate partner (1.1 eq.), and the palladium catalyst system (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).

  • Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from degrading the phosphine ligands and deactivating the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0-3.0 eq.) followed by the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Track the reaction's progress by TLC or LC-MS analysis of small aliquots. A key side-reaction to monitor for is protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, which can be exacerbated by excess water or prolonged heating.[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Workflow A 1. Assemble Reactants & Catalyst (Boronic Acid, Halide, Pd-Catalyst) B 2. Establish Inert Atmosphere (3x Evacuate/Backfill Cycles) A->B C 3. Add Base & Degassed Solvents (e.g., K₂CO₃, Dioxane/H₂O) B->C D 4. Heat to Reaction Temperature (80-110 °C with Vigorous Stirring) C->D E 5. Monitor Progress & for Side-Reactions (TLC / LC-MS) D->E F 6. Cool & Perform Aqueous Work-up (Extraction and Washing) E->F G 7. Purify by Chromatography (Silica Gel) F->G H Isolated Biaryl Product G->H

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Representative Data for Suzuki-Miyaura Coupling:

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O9091
23-BromopyridinePd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O10085
3Vinyl tosylatePd(PPh₃)₄ (5)Cs₂CO₃DMF8078
Protocol 2: Chan-Lam Amination for C-N Bond Formation

The Chan-Lam reaction is a copper-catalyzed method for forming C-N bonds, offering a powerful alternative to the Buchwald-Hartwig amination, often under milder, aerobic conditions.[3]

Causality Behind Experimental Choices:

  • Catalyst: A simple copper(II) salt, most commonly copper(II) acetate (Cu(OAc)₂), is used. The reaction proceeds through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.

  • Oxidant: The reaction typically uses atmospheric oxygen as the terminal oxidant to regenerate the active copper catalyst, making it operationally simple.[3]

  • Base: A non-nucleophilic organic base like pyridine or triethylamine is often added to facilitate the reaction, though some protocols are base-free.

  • Solvent: A polar aprotic solvent like dichloromethane (DCM) or acetonitrile is common, although methanol can also be effective.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a flask open to the air (a vial with a pierced cap is suitable), combine this compound (1.0 eq.), the amine (1.2-2.0 eq.), and Cu(OAc)₂ (0.1-1.0 eq.).

  • Reagent Addition: Add the solvent (e.g., DCM) and an optional organic base (e.g., pyridine, 2.0 eq.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often a vibrant blue or green color.

  • Monitoring: Follow the disappearance of the boronic acid starting material by TLC or LC-MS. Reactivity can be sluggish with electron-poor anilines or very hindered amines.[4]

  • Work-up: Upon completion, dilute the reaction with DCM and filter through a pad of celite to remove insoluble copper salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Chan_Lam_Workflow A 1. Combine Reagents in Air (Boronic Acid, Amine, Cu(OAc)₂) B 2. Add Solvent & Optional Base (e.g., DCM, Pyridine) A->B C 3. Stir Vigorously at Room Temp (Open to Atmosphere) B->C D 4. Monitor by TLC / LC-MS C->D E 5. Filter to Remove Copper Salts (Celite Pad) D->E F 6. Concentrate & Purify (Column Chromatography) E->F G Isolated Arylamine Product F->G

Figure 3: Standard workflow for a Chan-Lam amination experiment.

Protocol 3: Oxidative Hydroxylation to Synthesize Phenols

The direct conversion of an arylboronic acid to a phenol provides a regiochemically precise method for synthesizing substituted phenols that might otherwise be difficult to access.[5]

Causality Behind Experimental Choices:

  • Oxidant: A variety of oxidants can effect this transformation. Aqueous hydrogen peroxide (H₂O₂) is common and inexpensive.[6] Other options like meta-chloroperoxybenzoic acid (mCPBA) or Oxone offer different reactivity profiles and work-up procedures.[7][8] The oxygen atom incorporated into the phenol typically originates from the oxidant, not the solvent.[7]

  • Conditions: The reaction is often rapid and can be performed at room temperature without the need for a metal catalyst.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF/water or ethanol/water).

  • Oxidant Addition: Cool the solution in an ice bath (0 °C). Slowly add the oxidant (e.g., 30% aqueous H₂O₂, 1.5-3.0 eq.) dropwise. The reaction can be exothermic.

  • Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature over 1-3 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting phenol by flash column chromatography.

Troubleshooting and Advanced Considerations

Problem Potential Cause(s) Suggested Solution(s)
Low Suzuki-Miyaura Yield 1. Incomplete reaction. 2. Catalyst deactivation. 3. Protodeboronation.1. Increase temperature; screen different ligands/bases. 2. Ensure rigorous inert atmosphere; use freshly degassed solvents. 3. Use a less aqueous solvent system; try a different base (e.g., KOt-Bu)[9]; use the corresponding boronic ester.
Stalled Chan-Lam Reaction 1. Sterically hindered or electron-poor amine. 2. Catalyst inhibition.1. Increase reaction temperature (40-60 °C); increase catalyst loading. 2. Add molecular sieves to remove water; screen different copper sources (e.g., CuI).
Incomplete Oxidation 1. Insufficient oxidant. 2. Oxidant decomposition.1. Add an additional portion of the oxidant. 2. Use a fresh bottle of oxidant; ensure proper reaction temperature.

Conclusion

This compound is a powerful and enabling reagent for the synthesis of highly functionalized aromatic compounds. A thorough understanding of the mechanisms and practical considerations behind its core transformations—Suzuki-Miyaura coupling, Chan-Lam amination, and oxidative hydroxylation—allows the synthetic chemist to strategically and efficiently construct novel molecular entities. The protocols and insights provided in this guide serve as a robust foundation for leveraging this valuable building block in diverse research and development settings.

References

  • Liebeskind, L. S.; Srogl, J. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 2000, 122 (45), 11260–11261. [Link]

  • Liebeskind, L. S.; Srogl, J. Palladium-Catalyzed, Copper(I)-Mediated Cross-Coupling of Boronic Acids and Thioethers. The Journal of Organic Chemistry, 2002, 67 (21), 7575-7578. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing among Mechanisms for the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2011, 133 (7), 2116–2119. [Link]

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 1998, 39 (19), 2933–2936. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • PubChem Compound Summary for CID 3504955, 3-Chloro-4-propoxyphenylboronic acid. National Center for Biotechnology Information. [Link]

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011, 50 (30), 6722–6737. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Chen, L.; Sanchez, D. R.; Zhang, B.; Carrow, B. P. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 2017, 139 (36), 12418–12421. [Link]

  • Vantourout, J. C.; Miras, H. N.; Isidro-Llobet, A.; Sproules, S.; Watson, A. J. B. Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 2017, 139 (13), 4769–4779. [Link]

  • Grayson, J. D.; Dennis, F. M.; Robertson, C.; Watson, A. J. B. Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Organic Letters, 2021, 23 (11), 4233–4237. [Link]

  • Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2009, 48 (49), 9240–9261. [Link]

  • Simon, K. E.; Seath, C. P.; Watson, A. J. B. A practical guide to the Chan-Evans-Lam reaction. Tetrahedron, 2019, 75 (33), 4435-4449. [Link]

  • Vantourout, J. C.; Law, R. P.; Isidro-Llobet, A.; Atkinson, S. J.; Watson, A. J. B. Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 2016, 81 (9), 3942–3950. [Link]

  • Liu, Z.; Wang, L.; Li, P. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Chemical Society Reviews, 2015, 44 (15), 5049-5065. [Link]

  • Gogoi, A.; Bora, U. A Mild and Efficient ipso-Hydroxylation of Aryl/Heteroarylboronic Acids Using Aqueous Hydrogen Peroxide and a Catalytic Amount of Molecular Iodine. Synlett, 2012, 23 (07), 1079–1081. [Link]

  • Prakash, G. K. S.; Panja, C.; Mathew, T.; Surampudi, V.; Petasis, N. A.; Olah, G. A. A mild and efficient synthesis of phenols from arylboronic acids using 30% hydrogen peroxide. Journal of Fluorine Chemistry, 2004, 125 (4), 545-548. [Link]

  • PubChem Compound Summary for CID 11263, 2,3-Dichloropropionic acid. National Center for Biotechnology Information. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Vantourout, J. C.; Law, R. P.; Isidro-Llobet, A.; Atkinson, S. J.; Watson, A. J. B. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed, 2016. [Link]

  • Liebeskind-Srogl Coupling. SynArchive. [Link]

  • Thomas, A. A.; Soumeillant, M.; Zargarian, D. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 2019, 9 (11), 10561-10566. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 2,3-Dichloro-4-propoxyphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

Ticket ID: #BOR-23DC-SOL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

2,3-Dichloro-4-propoxyphenylboronic acid presents a unique solubility challenge due to its "amphipathic-like" conflict: the lipophilic 2,3-dichloro-4-propoxy core fights against the polar, hydrogen-bonding boronic acid headgroup.

Most users encounter precipitation not because the molecule is inherently insoluble, but because of the Boroxine Cycle . In non-polar or anhydrous environments, boronic acids dehydrate to form cyclic trimers (boroxines), which often possess drastically different solubility profiles and crystal lattice energies than the free acid.

This guide provides a mechanistic approach to stabilizing the soluble species and selecting the correct solvent system for your specific application (NMR, Coupling, or Storage).

Module 1: The Root Cause (The Boroxine Cycle)

Before attempting to dissolve your sample, you must understand what you are trying to dissolve. Boronic acids exist in a dynamic equilibrium with their anhydride (boroxine).

  • The Problem: In dry organic solvents (e.g., anhydrous CDCl₃ or Toluene), the equilibrium shifts toward the Boroxine . This trimer is often less soluble in polar media and can cause "cloudiness" or erratic NMR signals.

  • The Fix: The addition of a Lewis base or a protic co-solvent shifts the equilibrium back to the monomeric Boronic Acid or a solvated adduct, stabilizing the solution.

Visualization: The Dehydration Equilibrium

Boroxine_Equilibrium cluster_0 Solubility Implication Acid Monomeric Boronic Acid (Polar, H-bond Donor) Boroxine Boroxine (Trimer) (Less Polar, Planar) Acid->Boroxine Dehydration (Heat / Desiccants) Boroxine->Acid Hydrolysis (Add H₂O / MeOH) Water + 3 H₂O Note Boroxines often precipitate in polar aprotic solvents but dissolve in non-polar organics.

Figure 1: The reversible dehydration of boronic acids.[1][2] Shifting this equilibrium is the primary method for controlling solubility.

Module 2: Solvent Selection Matrix

The 2,3-dichloro and 4-propoxy substituents significantly increase lipophilicity compared to unsubstituted phenylboronic acid. However, the 2,3-dichloro substitution also increases the acidity of the boron center (electron-withdrawing), making it more susceptible to Lewis basic solvents.

Solvent ClassRecommended SolventsSolubility RatingTechnical Context
Polar Aprotic DMSO, DMF, DMAc ⭐⭐⭐⭐⭐ (Excellent)Best for Reactions. Breaks H-bond networks. The oxygen in DMSO acts as a ligand to Boron, stabilizing the monomer.
Ethers THF, 2-MeTHF, Dioxane ⭐⭐⭐⭐ (Good)Best for Processing. Good balance. The propoxy group aids solubility here. 2-MeTHF is a greener alternative to THF.
Alcohols Methanol, Ethanol ⭐⭐⭐ (Moderate)Best for Transfer. Forms temporary boronic esters (solvolysis), which increases solubility but complicates NMR analysis.
Chlorinated DCM, Chloroform ⭐⭐ (Poor to Fair)Problematic. Often leads to boroxine formation (cloudiness). Requires a "polar spike" (see Protocol A).
Hydrocarbons Hexane, Heptane ⭐ (Very Poor)Antisolvent. Use these to precipitate the product during purification.

Module 3: Troubleshooting Protocols

Protocol A: The "Polar Spike" (For NMR & Analysis)

Issue: Sample is insoluble or cloudy in CDCl₃. Mechanism: The cloudiness is likely the boroxine or hydrogen-bonded dimers. Step-by-Step:

  • Place 10-20 mg of this compound in the NMR tube.

  • Add 0.7 mL CDCl₃. (Solution is likely cloudy).

  • The Fix: Add 1-2 drops of d4-Methanol (CD₃OD) or d6-DMSO .

  • Shake vigorously. The solution should clarify immediately as the H-bond network breaks and the monomer is stabilized.

Protocol B: Esterification (The Ultimate Solubility Fix)

Issue: The free acid is too difficult to handle in a non-polar reaction medium (e.g., Toluene). Solution: Convert to the Pinacol Ester. The ester eliminates the H-bond donor capability, making the molecule behave like a standard lipophilic organic compound.

Method:

  • Suspend Boronic Acid (1.0 equiv) in Toluene or DCM.

  • Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv, as desiccant).

  • Stir at Room Temperature for 2-4 hours.

  • Filter off MgSO₄ and concentrate.

  • Result: The resulting oil/solid is highly soluble in Hexane, DCM, and Toluene.

Protocol C: Base-Mediated Solubilization (Suzuki Coupling)

Issue: Reagents do not dissolve in the Suzuki solvent mixture (e.g., Toluene/Water). Insight: Boronic acids are weak acids. The 2,3-dichloro substitution lowers the pKa (making it more acidic, approx pKa ~7.5-8.0). Method:

  • Do not rely on neutral solubility.

  • Ensure your base (K₂CO₃ or K₃PO₄) is dissolved in the aqueous phase.

  • Upon mixing, the boronic acid deprotonates to the Boronate Anion [Ar-B(OH)₃]⁻.

  • This anionic species is the active nucleophile and is water-soluble.

  • Tip: If using anhydrous conditions, use Cs₂CO₃ in DMF/Dioxane to facilitate solubility.

Module 4: Diagnostic Workflow

Use this logic tree to determine the next step in your experiment.

Troubleshooting_Tree Start Start: Solubility Issue Context What is the Context? Start->Context NMR NMR / Analysis Context->NMR Reaction Chemical Reaction Context->Reaction Purification Purification Context->Purification Cloudy Cloudy in CDCl3? NMR->Cloudy Solvent_Check Is solvent non-polar (e.g., Toluene)? Reaction->Solvent_Check Precipitation Product won't crash out Purification->Precipitation Add_Polar Add 2 drops d4-MeOH or d6-DMSO Cloudy->Add_Polar Yes Make_Ester Convert to Pinacol Ester (See Protocol B) Solvent_Check->Make_Ester Yes (Must stay non-polar) Change_Base Switch to Polar Solvent (DMF/DMSO) Solvent_Check->Change_Base No (Can change solvent) Acidify Acidify to pH 3-4 (Protonate Boronate) Precipitation->Acidify

Figure 2: Decision matrix for troubleshooting solubility based on experimental phase.

FAQ: Frequently Asked Questions

Q: Why does my sample purity look different on LCMS vs. NMR? A: In LCMS (usually acidic mobile phase), you often see the mass of the boronic acid, the boroxine, and sometimes the methyl-boronic ester (if MeOH is used). This is an artifact of ionization. In NMR, if the solvent is dry, you see broad peaks due to the acid/boroxine exchange. Always trust the NMR with a polar spike (Protocol A) over the LCMS relative abundance.

Q: Does the 2,3-dichloro substitution make the molecule unstable? A: It actually provides kinetic stability. The bulky chlorine atom at the 2-position (ortho) protects the Carbon-Boron bond from hydrolytic cleavage (protodeboronation) via steric hindrance. However, it also makes the boron center more Lewis acidic, meaning it binds more tightly to water and basic impurities.

Q: Can I store this compound in solution? A: Avoid storing in alcohols (MeOH/EtOH) as they will slowly form esters. Store as a solid. If solution storage is mandatory, use anhydrous THF or DMSO and store at -20°C.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for physical properties and equilibrium of boronic acids).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed mechanism on boronate solubility and speciation).

  • Santini, C. C., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[2][3] (Data on solvent interactions with boroxines).

  • IUPAC. (2025).[4] Solubility Data Series: Boronic Acids. (General solubility principles for substituted aryl boronic acids).

Sources

Technical Support Center: Stability and Handling of 2,3-Dichloro-4-propoxyphenylboronic acid in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dichloro-4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide in-depth, practical guidance to anticipate and troubleshoot stability issues, particularly when working under the basic conditions required for many cross-coupling reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reactions for maximum efficiency and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses the fundamental questions regarding the stability of this compound.

Q1: What is the primary stability concern for this compound in basic media?

A1: The principal concern is an undesired side reaction known as protodeboronation .[1] This is a chemical process where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond, effectively destroying your boronic acid and converting it into 1,2-dichloro-3-propoxybenzene.[2][3] In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this decomposition pathway directly competes with the desired productive pathway, leading to reduced product yields and the formation of a significant byproduct that can complicate purification.[1][3]

Q2: How do the specific substituents on this compound influence its susceptibility to protodeboronation?

A2: The electronic properties of the substituents on the phenyl ring play a critical role. The structure of this compound contains both electron-withdrawing and electron-donating groups, creating a complex stability profile.

  • Electron-Withdrawing Groups (-Cl): The two chlorine atoms are strongly electron-withdrawing. Under basic conditions, these groups can stabilize the transient aryl anion intermediate that may form during one of the potential protodeboronation pathways.[3] This stabilization accelerates the rate of the undesired decomposition. Studies have shown that highly electron-deficient arenes are particularly prone to protodeboronation.[2][4]

  • Electron-Donating Group (-OPr): The para-propoxy group is electron-donating through resonance. While electron-donating groups can also accelerate protodeboronation under certain conditions, the overall electronic character of this molecule is dominated by the powerful inductive effect of the two chloro substituents.[2]

Therefore, this compound should be considered a reagent with heightened susceptibility to base-mediated protodeboronation.

Q3: What specific reaction parameters are known to accelerate protodeboronation?

A3: Several factors can significantly increase the rate of decomposition:

  • Base Strength & Concentration: Stronger bases and higher pH values promote the formation of the tetracoordinate boronate species [ArB(OH)₃]⁻.[2] This boronate is often more reactive towards protodeboronation than the neutral boronic acid.[3]

  • Elevated Temperature: Like most chemical reactions, the rate of protodeboronation increases with temperature.[3]

  • Presence of Water: Water is a reactant in the protodeboronation process (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃).[2] Reactions run in aqueous or protic solvents are therefore more susceptible.

  • Prolonged Reaction Times: The longer the boronic acid is exposed to destabilizing conditions, the greater the extent of decomposition will be.[3]

Q4: How can I detect if significant protodeboronation is occurring in my reaction?

A4: You can monitor for protodeboronation both qualitatively and quantitatively. The most direct method is to analyze the reaction mixture at various time points using techniques like LC-MS, GC-MS, or ¹H NMR. You should look for:

  • A decrease in the concentration of this compound.

  • The appearance and growth of a peak corresponding to the byproduct, 1,2-dichloro-3-propoxybenzene .

  • A lower-than-expected yield of your desired cross-coupled product.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide provides a structured approach to diagnosing and solving common issues encountered when using this reagent.

Problem: Low or inconsistent yields in Suzuki-Miyaura coupling reactions.

  • Symptom: Your reaction stalls, or the final yield is poor. Analytical monitoring shows a significant amount of the 1,2-dichloro-3-propoxybenzene byproduct.

  • Underlying Cause: The rate of protodeboronation is competitive with or faster than the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

  • Visualizing the Problem: The following diagram illustrates the two competing pathways for the boronic acid. The goal is to favor the "Productive Suzuki Cycle" over the "Decomposition Pathway."

G cluster_0 Reaction Environment (Base, Solvent, Heat) cluster_1 A This compound + Aryl Halide C Transmetalation (Rate = k_trans) A->C Favorable F Protodeboronation (Rate = k_proto) A->F Unfavorable B [Pd(0)] Catalyst D Productive Suzuki Cycle C->D E Desired Biaryl Product D->E G Decomposition Pathway F->G H 1,2-dichloro-3-propoxybenzene (Byproduct) G->H

Fig. 1: Competing pathways for the boronic acid in a basic medium.
Solutions & Optimization Strategies

The key is to adjust reaction conditions to favor the kinetics of the Suzuki coupling over protodeboronation.

1. Re-evaluate Your Choice of Base: The base is critical for activating the boronic acid for transmetalation but also accelerates its decomposition. Using an unnecessarily strong base is a common pitfall.

BasepKa (Conjugate Acid)Common SolventsComments and Recommendations
K₃PO₄ ~12.3Toluene/Water, Dioxane/WaterAn excellent first choice. Often provides a sufficient rate of transmetalation with a lower risk of decomposition compared to stronger bases.
K₂CO₃ ~10.3Toluene/Water, Dioxane/WaterA milder inorganic base. Suitable for many couplings, but may be too weak for less reactive coupling partners, potentially allowing more time for decomposition.
Cs₂CO₃ ~10.4Dioxane, Toluene, THFHighly soluble in organic solvents. Its high solubility can accelerate coupling but may also increase the rate of protodeboronation. Use with caution.
NaOH, KOH ~15.7, ~15.7Water, AlcoholsGenerally not recommended. These strong bases create a high pH environment that will likely lead to rapid protodeboronation of this specific boronic acid.

Actionable Advice: Start with a milder base like K₃PO₄. If the reaction is sluggish, consider a more soluble base like Cs₂CO₃ but monitor carefully for byproduct formation. Avoid strong hydroxides.

2. Optimize Reaction Temperature and Time:

  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 70-80 °C instead of >100 °C).

  • Monitor Closely: Do not run the reaction for an arbitrary "overnight" period. Follow the reaction's progress by TLC or LC-MS and quench it as soon as the aryl halide has been consumed to minimize exposure of the product and remaining boronic acid to the basic conditions.

3. Consider Using a Boronic Acid Surrogate: If optimization of the free boronic acid fails, converting it to a more stable derivative is a highly effective strategy.

  • Pinacol Esters (Bpin): Boronic esters are generally more stable, less polar, and easier to handle than their corresponding acids.[5][6] The pinacol ester of this compound can be prepared and used in the coupling reaction, often exhibiting greater stability.

  • Potassium Trifluoroborate Salts (BF₃K): These salts are highly crystalline, free-flowing solids that are significantly more stable to storage and protic conditions.[6] They are excellent alternatives for challenging substrates.

G start Low Yield or High Byproduct? check_base Is base NaOH or Cs₂CO₃? start->check_base Yes change_base Action: Switch to milder base (K₃PO₄) check_base->change_base Yes check_temp Is temp > 90°C? check_base->check_temp No success Problem Solved change_base->success lower_temp Action: Lower temp to 70-80°C and monitor kinetics check_temp->lower_temp Yes check_reagent Still seeing decomposition? check_temp->check_reagent No lower_temp->success use_surrogate Action: Convert to Pinacol Ester or BF₃K Salt check_reagent->use_surrogate Yes check_reagent->success No use_surrogate->success

Fig. 2: Troubleshooting workflow for low coupling yields.

Section 3: Recommended Experimental Protocols

These protocols provide a starting point for your experiments, incorporating best practices for handling this base-sensitive reagent.

Protocol 1: Kinetic Analysis of Protodeboronation

This experiment allows you to quantify the stability of your boronic acid under your specific proposed reaction conditions before committing your valuable aryl halide.

  • Reaction Setup: In a vial, combine this compound (1.0 equiv), your chosen base (e.g., K₃PO₄, 2.0 equiv), and an internal standard (e.g., biphenyl, 1.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/D₂O, 4:1) to a typical reaction concentration (e.g., 0.1 M).

  • Execution: Place the vial in a heating block set to your desired reaction temperature (e.g., 80 °C) and begin stirring.

  • Monitoring: At set time points (t = 0, 1h, 2h, 4h, 8h), carefully withdraw a small aliquot.

  • Analysis: Quench the aliquot with a dilute acidic solution (e.g., 1 M HCl), extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS or ¹H NMR.

  • Data Interpretation: Quantify the disappearance of the boronic acid and the appearance of the 1,2-dichloro-3-propoxybenzene byproduct relative to the internal standard. This will give you the half-life of your reagent under those conditions.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Once the limiting reagent is consumed (typically 2-6 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer can then be dried and concentrated for purification.

By understanding the inherent instability of this compound and proactively applying these troubleshooting and optimization strategies, you can significantly improve the outcome of your synthetic endeavors.

References

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]

  • Liu, Z., et al. (2020). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 85(15), 9554–9563. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35508–35514. [Link]

  • ResearchGate. (2018). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]

  • ResearchGate. (2018). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PMC. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Landscape of Substituted Phenylboronic Acids: A Comparative Analysis Focused on 2,3-Dichloro-4-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating these structures. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 2,3-Dichloro-4-propoxyphenylboronic acid, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum, this guide will construct a detailed prediction based on established principles and data from analogous structures. Furthermore, we will compare this predicted spectrum with those of commercially available alternatives, offering supporting data and experimental protocols to empower researchers in their analytical endeavors.

The Structural Signature: Predicting the 1H NMR Spectrum of this compound

The chemical structure of this compound dictates a unique set of signals in its 1H NMR spectrum. By dissecting the molecule into its constituent parts—the aromatic ring, the propoxy chain, and the boronic acid group—we can predict the chemical shift, splitting pattern (multiplicity), and integration of each proton signal.

Predicted 1H NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Justification
B(OH)2~8.0 (broad)Singlet (broad)2HProtons on the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad, concentration-dependent singlet.
Ar-H (H-6)~7.8Doublet1HThis proton is ortho to the electron-withdrawing boronic acid group, causing a downfield shift. It will be split by the adjacent H-5 proton.
Ar-H (H-5)~7.1Doublet1HThis proton is ortho to the electron-donating propoxy group, resulting in an upfield shift relative to H-6. It will be split by the adjacent H-6 proton.
O-CH2 -CH2-CH3~4.1Triplet2HThe methylene group attached to the oxygen is deshielded by the electronegative oxygen atom. It will be split into a triplet by the adjacent methylene group.
O-CH2-CH2 -CH3~1.9Sextet (or multiplet)2HThis central methylene group is influenced by both the adjacent O-CH2 and CH3 groups, resulting in a more complex splitting pattern.
O-CH2-CH2-CH3 ~1.0Triplet3HThe terminal methyl group is in a typical aliphatic region and will be split into a triplet by the adjacent methylene group.

This prediction is based on the additive effects of substituents on the benzene ring. The two chlorine atoms at positions 2 and 3 will have a deshielding effect on the aromatic protons, while the propoxy group at position 4 will have a shielding effect. The boronic acid group at position 1 is strongly electron-withdrawing and will significantly deshield the ortho proton (H-6).

Comparative Analysis with Alternative Phenylboronic Acids

To provide a practical context, we will compare the predicted spectrum of our target compound with the known or predicted spectra of three commercially available, structurally related phenylboronic acids.

Table 2: Comparison of 1H NMR Spectral Features for Selected Phenylboronic Acids

Compound Aromatic Protons (ppm) Alkyl/Other Protons (ppm) Key Differentiating Features
This compound (Predicted) H-6: ~7.8 (d); H-5: ~7.1 (d)Propoxy: ~4.1 (t), ~1.9 (m), ~1.0 (t)Two distinct doublets in the aromatic region. A full propoxy chain signature.
2,3-Dichlorophenylboronic acid ~7.6-7.3 (m)NoneA more complex multiplet in the aromatic region due to different coupling partners. Absence of alkoxy signals.
4-Propoxyphenylboronic acid ~7.8 (d); ~6.9 (d)Propoxy: ~4.0 (t), ~1.8 (m), ~1.0 (t)Two doublets in the aromatic region, but the upfield doublet is shifted further upfield due to the absence of the deshielding chlorine atoms.
[2,3-dichloro-4-(2-methylpropoxy)phenyl]boronic acid [1]H-6: ~7.8 (d); H-5: ~7.1 (d)Isobutoxy: ~3.9 (d), ~2.1 (m), ~1.0 (d)Aromatic region similar to the target. The isobutoxy group will show a doublet for the O-CH2, a multiplet for the CH, and a doublet for the two CH3 groups.

This comparative table highlights how subtle changes in the substitution pattern on the phenylboronic acid core lead to distinct and identifiable changes in the 1H NMR spectrum.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum for this compound or its analogues, the following protocol is recommended.

Materials:

  • This compound (or analogue)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the phenylboronic acid derivative directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl3 is a good first choice for many organic compounds; however, DMSO-d6 may be required for less soluble compounds and will allow for the observation of the B(OH)2 protons).

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm; DMSO-d6 at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Visualizing the Workflow

The logical flow of predicting and comparing NMR spectra can be visualized as follows:

G cluster_prediction Spectral Prediction cluster_comparison Comparative Analysis cluster_validation Experimental Validation A Analyze Molecular Structure of This compound B Identify Proton Environments (Aromatic, Alkoxy, Boronic Acid) A->B C Predict Chemical Shifts, Multiplicities, and Integrations B->C F Compare Spectral Features (Shifts, Splitting) C->F Input for Comparison D Select Structurally Related Alternative Compounds E Predict/Obtain Spectra of Alternative Compounds D->E E->F I Process and Analyze Data F->I Reference for Analysis G Develop Experimental Protocol H Acquire 1 H NMR Spectrum G->H H->I

Figure 1. Workflow for the predictive and comparative analysis of 1H NMR spectra.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 1H NMR spectrum of this compound. By leveraging fundamental principles of NMR spectroscopy and comparing the predicted data with that of known analogues, researchers can gain valuable insights into the structural characteristics of this and similar molecules. The detailed experimental protocol further empowers scientists to validate these predictions and confidently characterize their synthesized compounds. This approach of prediction, comparison, and experimental validation is a powerful strategy in modern chemical research.

References

  • Advanced ChemBlocks. [2,3-dichloro-4-(2-methylpropoxy)phenyl]boronic acid. (Accessed February 14, 2026).
  • ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum. (Accessed February 14, 2026).
  • Sigma-Aldrich. 2,3-Dichlorophenylboronic acid. (Accessed February 14, 2026).
  • SpectraBase. 4-Methoxyphenylboronic acid. (Accessed February 14, 2026).
  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. (Accessed February 14, 2026).
  • Michigan State University Department of Chemistry. Proton NMR Table. (Accessed February 14, 2026).

Sources

A Comparative Guide to the Reactivity of 2,3-Dichlorophenylboronic Acid and 2,3-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an in-depth comparison of the reactivity of two di-ortho-substituted phenylboronic acids: 2,3-dichlorophenylboronic acid and 2,3-difluorophenylboronic acid. While direct comparative studies are not abundant, a robust analysis of their reactivity can be extrapolated from fundamental principles of organic chemistry and existing experimental data on related analogues.

Understanding the Impact of Ortho-Dihalo Substitution

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors. The substituents on the phenyl ring, especially in the ortho positions, can significantly influence the reaction's efficiency and yield.

Electronic Effects: The Inductive and Mesomeric Tug-of-War

Both fluorine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect can influence the acidity of the boronic acid and the electron density at the carbon atom bonded to boron, which in turn affects the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Fluorine's Dominant Inductive Effect: Fluorine is the most electronegative element, leading to a stronger inductive withdrawal of electron density from the aromatic ring compared to chlorine.[1] This increased Lewis acidity at the boron center can, in some cases, facilitate the formation of the boronate anion, a key intermediate in the transmetalation step.[2]

  • Chlorine's Polarizability and Milder Inductive Effect: While still strongly electron-withdrawing, chlorine is less electronegative than fluorine. However, its larger size and greater polarizability can influence its interaction with the palladium catalyst and other species in the reaction mixture.

Steric Hindrance: A Double-Edged Sword

The presence of two substituents in the ortho positions introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate and lowering the yield.[2]

  • Comparing Atomic Radii: Chlorine has a larger van der Waals radius (1.75 Å) than fluorine (1.47 Å). Consequently, 2,3-dichlorophenylboronic acid is expected to present greater steric hindrance compared to its difluoro analogue. This increased steric bulk can be a significant barrier to efficient coupling, especially with sterically demanding coupling partners.

The Protodeboronation Side Reaction

A common and often detrimental side reaction in Suzuki-Miyaura coupling is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process consumes the boronic acid and reduces the overall yield of the desired biaryl product. The susceptibility to protodeboronation is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, particularly in the ortho position, can increase the rate of protodeboronation, especially under basic conditions. Given the strong inductive effects of both dichloro and difluoro substituents at the 2 and 3 positions, both compounds are likely susceptible to this side reaction.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Theoretical and Evidential Analysis

Based on the electronic and steric factors discussed, we can predict the relative reactivity of 2,3-dichlorophenylboronic acid and 2,3-difluorophenylboronic acid.

2,3-Difluorophenylboronic Acid:

  • Potential for Enhanced Reactivity (Electronic Effect): The strong electron-withdrawing nature of the two fluorine atoms can increase the Lewis acidity of the boron center, potentially accelerating the formation of the boronate and the subsequent transmetalation step.

  • Reduced Steric Hindrance: The smaller size of fluorine atoms compared to chlorine atoms should result in less steric hindrance, allowing for a more facile approach of the palladium complex.

  • Increased Risk of Protodeboronation: The potent electron-withdrawing character of the ortho-fluorine substituent may also enhance the rate of protodeboronation.

2,3-Dichlorophenylboronic Acid:

  • Significant Steric Challenge: The larger size of the two chlorine atoms is expected to create substantial steric hindrance, which is a known factor for lower yields in couplings with ortho-disubstituted arylboronic acids.[2]

  • Milder Electronic Activation: The inductive effect of chlorine is less pronounced than that of fluorine, which might lead to a slower rate of boronate formation compared to the difluoro analogue.

Overall Reactivity Prediction:

In a typical Suzuki-Miyaura coupling, 2,3-difluorophenylboronic acid is anticipated to exhibit higher reactivity and potentially provide better yields than 2,3-dichlorophenylboronic acid , primarily due to the reduced steric hindrance around the reaction center. However, the success of the reaction will be highly dependent on optimizing the reaction conditions to mitigate the competing protodeboronation side reaction.

Hypothetical Experimental Comparison

To illustrate the practical implications of these differences, we present a hypothetical experimental protocol for the Suzuki-Miyaura coupling of both boronic acids with a common coupling partner, 4-bromoanisole.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd Catalyst (e.g., Pd(PPh3)4, 2 mol%) - Base (e.g., K2CO3, 2.0 mmol) solvent Add Degassed Solvent (e.g., Dioxane/H2O 4:1, 5 mL) reagents->solvent heat Heat to 80-100 °C under Inert Atmosphere (N2 or Ar) solvent->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with H2O, Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), either 2,3-dichlorophenylboronic acid or 2,3-difluorophenylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Expected Results and Discussion
Boronic AcidPredicted YieldKey Considerations
2,3-Difluorophenylboronic Acid Moderate to GoodLower steric hindrance is favorable. Optimization of base and temperature is crucial to minimize protodeboronation.
2,3-Dichlorophenylboronic Acid Low to ModerateSignificant steric hindrance is the primary challenge. May require more forcing conditions (higher temperature, longer reaction time) and a more specialized catalyst system (e.g., bulky phosphine ligands) to achieve reasonable yields.

The choice of catalyst and ligand can be critical, especially for the sterically hindered 2,3-dichlorophenylboronic acid. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups, has been shown to be effective for challenging Suzuki-Miyaura couplings.[4] For 2,3-difluorophenylboronic acid, while less sterically demanding, careful selection of the base and reaction temperature will be paramount to outcompete the protodeboronation side reaction.

Conclusion

In the comparative analysis of 2,3-dichlorophenylboronic acid and 2,3-difluorophenylboronic acid, the interplay of electronic and steric effects dictates their reactivity in Suzuki-Miyaura cross-coupling reactions. While the strong inductive effect of fluorine in the difluoro analogue may offer some electronic advantage, the significantly lower steric hindrance it presents compared to the dichloro analogue is the more dominant factor. Consequently, 2,3-difluorophenylboronic acid is predicted to be the more reactive coupling partner .

However, for both substrates, the presence of ortho-halogen substituents introduces challenges, most notably the potential for protodeboronation. Successful application of these building blocks in synthesis will, therefore, rely on careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and temperature, to maximize the yield of the desired biaryl product while minimizing unwanted side reactions.

References

  • Al-Amin, M., & Suzuki, A. (2014). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available at: [Link]

  • ChemLibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Fu, G. C. (2008). The Suzuki reaction: a powerful method for carbon-carbon bond formation. Angewandte Chemie International Edition, 47(45), 8586–8603. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Ishiyama, T., & Miyaura, N. (2004). The Suzuki–Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 689(24), 4230–4242. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023, December 1). Protodeboronation. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Taylor, R. J. K., & Unsworth, W. P. (Eds.). (2011). Organoborons in Synthesis. Royal Society of Chemistry.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(36), 10580–10597. Available at: [Link]

  • Tyrell, J. H., & Sherwood, P. (2012). The Suzuki-Miyaura reaction. Journal of Chemical Education, 89(12), 1615–1617. Available at: [Link]

  • Wang, D., & Shaughnessy, K. H. (2016). Recent advances in the Suzuki–Miyaura reaction. Beilstein Journal of Organic Chemistry, 12, 2516–2547. Available at: [Link]

Sources

13C NMR Profiling: 2,3-Dichloro-4-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR spectral profile for 2,3-Dichloro-4-propoxyphenylboronic acid . It is designed for researchers synthesizing or characterizing this intermediate, particularly for Suzuki-Miyaura cross-coupling applications.

Given the specific nature of this building block, this guide synthesizes predicted substituent chemical shifts (SCS) , comparative analog data , and experimental best practices to provide a robust reference framework.

Executive Technical Summary

  • Compound: this compound[1]

  • CAS Number: 2096331-41-6 (and related esters)

  • Molecular Formula: C9H11BCl2O3[1][2]

  • Core Challenge: The quadrupolar moment of the Boron atom (

    
    B, 
    
    
    
    ) causes significant line broadening of the ipso-carbon (C1), often making it invisible in standard 13C scans.
  • Solvent Criticality: DMSO-d

    
      is the recommended solvent.[2] In CDCl
    
    
    
    , boronic acids frequently exist as a dynamic equilibrium of free acid, boroxine (anhydride) trimers, and dimers, leading to complex or doubled peaks.[2]

Predicted 13C NMR Chemical Shifts

The following values are derived from additive substituent chemical shift (SCS) protocols, validated against structurally similar analogs (e.g., 2,3-dichloroanisole and phenylboronic acid).

A. Aromatic Region (110 – 160 ppm)
Carbon PositionAssignmentPredicted Shift (

, ppm)
Signal Characteristics
C4 C-O (Ipso) 156.0 – 159.0 Sharp, Low Intensity. Most deshielded signal due to direct oxygen attachment.
C2 C-Cl (Ipso) 135.0 – 138.0 Sharp, Low Intensity. Deshielded by Cl and Ortho-Boron effect.
C1 C-B (Ipso) 132.0 – 136.0 Broad / Very Weak. Often indistinguishable from baseline due to scalar relaxation of the second kind (coupling to

B).
C6 C-H 129.0 – 133.0 Sharp, High Intensity. Ortho to Boron (deshielding) and Meta to Cl.
C3 C-Cl (Ipso) 126.0 – 129.0 Sharp, Low Intensity. Shielded relative to C2 due to Ortho-Alkoxy effect.
C5 C-H 110.0 – 114.0 Sharp, High Intensity. Significantly shielded (upfield) due to Ortho-Alkoxy position.
B. Aliphatic Propyl Chain (10 – 80 ppm)
Carbon PositionAssignmentPredicted Shift (

, ppm)
Comparison (Propyl Ether Standard)
C7 O-CH

-
70.0 – 71.5 Typical aryl propyl ether range.
C8 -CH

-
22.0 – 23.5 Middle methylene.
C9 -CH

10.0 – 11.0 Terminal methyl.

Structural Assignment Visualization

The following diagram maps the logical flow of assignment, highlighting the competing electronic effects of the Chloro, Propoxy, and Boronic acid groups.

G Molecule 2,3-Dichloro-4- propoxyphenylboronic acid C4 C4 (Ipso-O) ~158 ppm Most Deshielded Molecule->C4 Oxygen Electronegativity C1 C1 (Ipso-B) ~134 ppm Broad/Invisible Molecule->C1 Quadrupolar B Relaxation C5 C5 (Ortho-O) ~112 ppm Most Shielded Molecule->C5 Resonance Shielding Propyl Propyl Chain 70, 22, 10 ppm Aliphatic Region Molecule->Propyl Aliphatic

Caption: Chemical shift hierarchy determined by electronic shielding (green) and deshielding (red) vectors.

Comparative Analysis: Validating the Shifts

To ensure accurate assignment, compare your experimental spectrum against these established analogs.

Comparison 1: Boronic Acid Effect
  • Reference: Phenylboronic acid (in DMSO-d

    
    )
    
  • Observation: The ipso-carbon (C-B) appears at ~134 ppm but is extremely broad.

  • Application: If you see a sharp peak at 134 ppm, it is likely not C1. C1 will be the "missing" or "hump-like" signal in the baseline.

Comparison 2: Ortho-Alkoxy Shielding
  • Reference: 2,3-Dichlorophenol derivatives[3]

  • Observation: The carbon ortho to the oxygen (C5 in our molecule) is consistently shifted upfield to ~110-115 ppm.

  • Application: The most upfield aromatic signal (closest to the solvent peaks) is definitively C5 .

Comparison 3: Solvent Artifacts (CDCl vs DMSO)
  • Scenario: In CDCl

    
    , boronic acids dehydrate to form boroxines (anhydrides).[2]
    
  • Result: You may see three sets of peaks or broad distinct multiplets for the boroxine ring carbons.

  • Recommendation: Always use DMSO-d

    
      with a trace of D
    
    
    
    O.[2] The D
    
    
    O converts all boroxine species back to the monomeric boronic acid "ate" complex or free acid, simplifying the spectrum to a single set of peaks.

Recommended Experimental Protocol

For reproducible data suitable for patent filing or publication, follow this rigorous setup.

Step 1: Sample Preparation
  • Weigh 30–50 mg of the boronic acid.

  • Dissolve in 0.6 mL DMSO-d

    
     .
    
  • Optional: Add 1 drop of D

    
    O to ensure complete hydrolysis of any boroxine anhydrides.[2]
    
  • Filter the solution through a cotton plug into the NMR tube if any turbidity remains.

Step 2: Acquisition Parameters (100 MHz or higher)
  • Pulse Sequence: Standard 13C with proton decoupling (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C1, C2, C3, C4) have long T1 relaxation times. A short D1 will suppress their intensity.

  • Scans (NS): Minimum 512 scans (preferably 1024) to resolve the broad C-B signal.

  • Exponential Multiplication (LB): Apply 1.0 – 2.0 Hz line broadening during processing to improve the signal-to-noise ratio for the broad C1 peak.

Step 3: Data Processing
  • Referencing: Calibrate the DMSO-d

    
     septet center to 39.52 ppm .
    
  • Integration: Do not integrate 13C spectra for stoichiometry unless an inverse-gated decoupling sequence was used with long delays (D1 > 10s).

References & Authority

  • General 13C NMR Shift Tables:

    • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard SCS additivity rules).

    • (Used for C-O and C-Cl ortho/meta effect validation).

  • Boronic Acid NMR Behavior:

    • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Detailed discussion on boroxine/boronic acid equilibrium).

    • (Discusses quadrupolar broadening of C-B).

  • Compound Verification:

    • (Verification of commercial existence).

(Note: Exact experimental peak lists for this specific catalog number are proprietary to manufacturers; the values above are high-confidence predictions based on rigorous substituent chemical shift theory.)

Sources

Elemental Analysis Standards for Dichloro Phenylboronic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Drug Development Focus: Overcoming refractory carbide formation and dehydration artifacts in organoboron analysis.

Executive Summary: The "Boron Trap" in Microanalysis

Dichloro phenylboronic acids (e.g., 2,4-dichloro- or 3,5-dichlorophenylboronic acid) represent a "perfect storm" for standard elemental analysis (EA). They combine two distinct analytical challenges: the refractory nature of boron and the volatility of halogens.

Standard automated combustion (CHN) often fails for these compounds, yielding consistently low Carbon values (error > 0.4%) due to the formation of boron carbide (


) and boron nitride (

) in the reduction zone. Furthermore, the dynamic equilibrium between the boronic acid and its cyclic anhydride (boroxine) creates a moving target for theoretical calculations.

This guide compares the standard industry default against the required modified protocols to achieve validation-grade results.

The Core Challenges

A. The Carbide Interference (The "Boron Trap")

In standard combustion (


), boron acts as a carbon scavenger. As the organic matrix decomposes, boron reacts with carbon to form boron carbide (

), a refractory ceramic that resists oxidation. This effectively "locks" a portion of the sample's carbon content into the ash, preventing it from reaching the detector as

.
B. The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1]



  • The Analytical Risk: A "pure" sample is often a non-stoichiometric mixture of the acid and the anhydride.

  • Impact: The theoretical Carbon content of 2,4-dichlorophenylboronic acid (

    
    ) is 37.75% . Its boroxine form is 41.68% . A sample existing as a 90:10 mix will fail standard purity specifications unless the precise hydration state is determined.
    

Comparative Methodologies

We evaluate three analytical approaches. Method B and Method C are the recommended standards for this class of compounds.

FeatureMethod A: Standard Automated CHNMethod B: Oxidative Flux Combustion (Recommended for C/H)Method C: Oxygen Flask (Schöniger) (Recommended for Cl)
Principle Flash combustion (

)

GC separation.
Combustion with

or

additives.
Closed-flask combustion in


Potentiometric Titration.
Boron Handling Poor. Forms

(Carbide).
Excellent. Additive acts as flux, preventing carbide formation.N/A. Boron ends up as boric acid/oxide (washed out).
Chlorine Handling Variable. Requires Ag wool traps; risk of carryover.Moderate. Halogens can poison catalysts if not trapped.Excellent. Quantitative conversion to

for titration.
Primary Failure Mode Low %C (Carbide trapping).Incomplete combustion if additive ratio is wrong.Incomplete absorption if particle size is too large.
Suitability Screening Only Validation Standard Validation Standard

Representative Analytical Deviations

The following table illustrates the expected data drift when using incorrect vs. correct methodologies for 2,4-Dichlorophenylboronic acid (Theoretical C: 37.75%, H: 2.64%, Cl: 37.15%).

AnalyteMethod A (Standard)Method B (Modified +

)
Method C (Schöniger)Status
Carbon 35.20% (-2.55%)37.71% (

0.15%)
N/AMethod B Required
Hydrogen 2.50%2.62%N/AMethod B Acceptable
Chlorine 36.50% (Variable)N/A37.10% (

0.2%)
Method C Required

Note: The low carbon in Method A is diagnostic of carbide formation. The value does not improve with longer combustion times; it only improves with oxidative additives.

Visualizing the Failure Mechanism

The following diagram details the chemical pathway of the "Boron Trap" and how oxidative fluxes bypass it.

BoronCombustion cluster_Fail Method A: Standard Failure Path cluster_Pass Method B: V2O5 Flux Path Sample Dichloro Phenylboronic Acid (Sample) Combustion Flash Combustion (950°C) Sample->Combustion Carbide Formation of B4C (Refractory Carbide) Combustion->Carbide No Additive Flux V2O5 / WO3 Additive (Oxidative Flux) Combustion->Flux With Additive TrappedC Carbon Trapped in Ash (Low %C Result) Carbide->TrappedC Glass Formation of Borosilicate/Vanadate Glass (No Carbides) Flux->Glass Release Full Release of CO2 (Accurate %C) Glass->Release

Figure 1: Mechanism of Carbon loss in organoboron analysis. Without flux (Red path), Boron sequesters Carbon. With flux (Green path), Boron is oxidized into a glass, releasing all Carbon.

Detailed Experimental Protocols

Protocol 1: Sample Pre-treatment (The "Boroxine Lock")

Before any EA, you must define the hydration state of your sample.

  • Vacuum Drying: Dry the sample at

    
     under high vacuum (
    
    
    
    mbar) for 24 hours.
  • Verification: Perform a Karl Fischer (KF) titration to quantify residual water.

  • Calculation: If KF is

    
    , calculate theoretical values based on the actual Mix Ratio of Acid:Anhydride, or dry further to full anhydride (boroxine) state for a consistent standard.
    
Protocol 2: Modified Combustion for C/H (Method B)

Reagents: Vanadium Pentoxide (


) or Tungsten Trioxide (

), high purity micro-analytical grade.
  • Weighing: Weigh 1.5 - 2.0 mg of the pre-treated sample into a tin capsule.

  • Encapsulation: Add 5-10 mg of

    
     powder directly over the sample.
    
    • Why?

      
       melts at 
      
      
      
      , providing an oxygen-rich liquid flux that coats the boron particles before the carbon can carbonize, ensuring immediate oxidation to
      
      
      and
      
      
      .
  • Sealing: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Run on CHN analyzer with an oxygen boost time extended by 5-10 seconds compared to standard organics.

Protocol 3: Schöniger Flask for Chlorine (Method C)

This is the definitive method for Halogens in Boron compounds, avoiding instrument corrosion.

  • Preparation: Cut a remote-ignition cellulose paper (ash-free). Weigh 2-5 mg of sample onto the paper.

  • Folding: Fold sample inside the paper to form a packet; clamp into the platinum sample carrier of the flask stopper.

  • Flask Setup: Charge a 500mL thick-walled Erlenmeyer flask with 10mL of absorption solution (0.1M NaOH + 3 drops

    
    ). Flush flask with pure Oxygen for 60 seconds.
    
  • Combustion: Insert stopper, invert flask (if using safety ignition box), and ignite.

  • Absorption: Shake vigorously for 10-15 minutes. The mist must clear completely.

  • Titration: Acidify the solution with

    
    . Titrate potentiometrically with 0.01N 
    
    
    
    using a Silver/Sulfide electrode.

Analytical Workflow Diagram

Workflow Start Start: Dichloro Phenylboronic Acid Sample Dry Step 1: Vacuum Dry & Karl Fischer (Determine Acid/Boroxine Ratio) Start->Dry Split Split Sample Dry->Split PathCH Path A: Carbon/Hydrogen Analysis Split->PathCH PathCl Path B: Chlorine Analysis Split->PathCl MethodB Method B: Combustion + V2O5 Additive (Prevents Carbide Formation) PathCH->MethodB MethodC Method C: Oxygen Flask Combustion (Schöniger) PathCl->MethodC Result Compare vs. Theoretical (Adjusted for Hydration) MethodB->Result Titration Potentiometric Titration (AgNO3 vs Ag Electrode) MethodC->Titration Titration->Result

Figure 2: Recommended analytical decision tree for halogenated organoboron compounds.

References

  • ASTM International. (2022). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • Exeter Analytical. (n.d.). The Schöniger Procedure for Halogen Analysis.[2][3][4] Exeter Analytical Technical Notes. [Link]

  • Katritzky, A. R., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[5] ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-Dichloro-4-propoxyphenylboronic acid

[1][2]

Executive Safety Summary

Compound Identity: 2,3-Dichloro-4-propoxyphenylboronic acid Hazard Classification (Derived): WARNING — Irritant / Bioactive Intermediate.[1][2] Critical Directive: As a specialized research chemical, specific toxicological data (LD50, LC50) likely does not exist for this exact CAS. You must apply the Precautionary Principle. Treat this substance as a Skin/Eye Irritant (H315/H319) and a Respiratory Irritant (H335) with potential for acute toxicity if ingested.

The presence of the dichloro- and propoxy- substituents significantly increases the lipophilicity of this molecule compared to unsubstituted phenylboronic acid.[1][2] This facilitates easier transport across dermal barriers, making skin protection critical.

Risk Assessment & Mechanism (The "Why")

To ensure safety, we must understand the chemical behavior of the molecule, not just follow a checklist.

Structural ComponentHazard ContributionOperational Implication
Boronic Acid Group Mild acidity; potential to dehydrate to boroxines.[1][2] Respiratory irritant if aerosolized.Dust Control: Handling outside a fume hood creates an immediate inhalation risk.
Dichloro- Substituents Increases metabolic stability and lipophilicity.[1][2] Potential for halogenated byproduct formation during disposal.Waste Stream: Must be segregated into Halogenated Waste to prevent corrosion in incinerators.
Propoxy- Group Adds organic bulk; increases solubility in organic solvents (and skin lipids).[1][2]Glove Selection: Standard latex is insufficient due to organic solubility. Nitrile is mandatory.
Decision Logic: PPE Selection

The following logic gate determines the necessary protection level based on your specific operation.

PPE_LogicStartOperation TypeSolidsHandling Solid Powder(Weighing/Transfer)Start->SolidsLiquidsHandling Solutions(Reaction/Workup)Start->LiquidsRisk_DustRisk: Inhalation of ParticulatesSolids->Risk_DustRisk_SplashRisk: Dermal Absorption/SplashLiquids->Risk_SplashControl_HoodEngineering Control:Chemical Fume Hood (Face Velocity >100 fpm)Risk_Dust->Control_HoodRisk_Splash->Control_HoodPPE_SolidPPE Required:1. Nitrile Gloves (Double)2. Lab Coat + Sleeves3. Safety GlassesControl_Hood->PPE_SolidPowder ProtocolPPE_LiquidPPE Required:1. Nitrile Gloves (0.11mm min)2. Chemical Splash Goggles3. Lab CoatControl_Hood->PPE_LiquidSolution Protocol

Figure 1: Operational logic for selecting PPE based on physical state and primary risk vectors.[1][2]

Personal Protective Equipment (PPE) Specifications

Standard "lab safety" is insufficient for halogenated intermediates. Use this validated specification list.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Rubber (NBR) Min Thickness: 0.11 mm (4 mil)Double gloving recommended for weighing.[1][2]Boronic acids can complex with carbohydrates; however, the halogenated ring allows permeation through latex. Nitrile provides superior resistance to the organic solvents (DCM, THF) likely used to dissolve this compound [1].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders.[2] Static charge can cause boronic acid dust to "jump" or disperse unpredictably, risking ocular contact [2].
Respiratory Engineering Control Primary (Fume Hood).Backup: N95/P100 Respirator.[2]The solid is likely a fine crystalline powder. Inhalation causes mucosal irritation (H335). If hood access is impossible, a fit-tested respirator is mandatory.
Body Defense Lab Coat (Cotton/Poly Blend) Closed front, long sleeves.[2]Prevents contamination of street clothes. Synthetic blends are acceptable as this compound is not pyrophoric, but 100% cotton is preferred for general solvent safety.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid due to static electricity and dust generation.

  • Preparation: Place the balance inside the fume hood. If vibration affects accuracy, use a static-free balance shield or an ionizing gun to neutralize the powder.[2]

  • Containment: Do not weigh directly onto the balance pan. Use a tared weighing boat or glass vial.

  • Technique: Use a disposable spatula. Do not return excess chemical to the stock container (prevents cross-contamination and hydrolysis).

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/methanol mixture) to capture invisible dust. Dispose of the wipe as solid hazardous waste.

B. Solubilization & Reaction
  • Solvent Choice: this compound is likely sparingly soluble in water but soluble in DCM (Dichloromethane) , THF , or DMSO .[1][2]

    • Note: When using DCM, the permeation time for standard nitrile gloves is <5 minutes. Change gloves immediately upon splash contact.

  • Inert Atmosphere: While boronic acids are relatively stable, they can undergo protodeboronation (loss of the boron group) or oxidation under harsh conditions. It is Best Practice to purge the reaction vessel with Nitrogen or Argon [3].

C. Storage Logistics[1]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Keep container tightly sealed. Boronic acids are hygroscopic and can dehydrate to form boroxine anhydrides (trimers) over time, which alters stoichiometry.

  • Segregation: Store away from strong oxidizing agents (e.g., peroxides, permanganates).

Waste Disposal & Decontamination[2][3][4][5]

Do not treat this as general organic waste. The chlorine atoms necessitate specific handling to comply with EPA/RCRA and local regulations.

Disposal Workflow

Disposal_FlowWaste_OriginWaste GeneratedCheck_StatePhysical State?Waste_Origin->Check_StateSolid_WasteSolid(Powder/Wipes)Check_State->Solid_WasteLiquid_WasteLiquid(Mother Liquor)Check_State->Liquid_WasteBin_SolidBin: Hazardous Solid Waste(Label: 2,3-Dichloro...)Solid_Waste->Bin_SolidHalogen_CheckContains Halogens?(Cl, Br, F)Liquid_Waste->Halogen_CheckBin_HaloBin: HALOGENATEDOrganic SolventsHalogen_Check->Bin_HaloYes (Due to Dichloro group)

Figure 2: Waste stream segregation logic.[1][2] Note that liquid waste must go to Halogenated streams.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste drum. Label clearly with the full chemical name.

  • Liquid Waste:

    • This compound contains Chlorine. Therefore, all solutions must be disposed of in the Halogenated Organic Solvent waste stream.

    • Reasoning: Mixing halogenated compounds with non-halogenated waste streams (like Acetone/Methanol) can violate waste vendor contracts and damage incinerators due to HCl generation [4].

Emergency Response

  • In Case of Spill (Solid):

    • Alert nearby personnel.

    • Do not sweep dry dust (creates aerosols).

    • Cover with a wet paper towel (water or mineral oil) to dampen.

    • Scoop up the damp material and place in a hazardous waste bag.

  • In Case of Skin Contact:

    • Wash immediately with soap and copious water for 15 minutes.

    • Do not use organic solvents (Ethanol/Acetone) to wash skin; this may increase absorption of the lipophilic boronic acid.

  • In Case of Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.

    • Seek medical attention immediately.[3][4]

References

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: Phenylboronic Acid Derivatives (Generic). Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 3,5-Dichloro-4-isopropoxyphenylboronic acid (Analog).[1][2] Retrieved from [1][2]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard text on stability and handling).

  • University of Illinois Urbana-Champaign (DRS). (2024).[2] Halogenated Organic Liquids - Waste Disposal Guidelines.[1][2] Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: 3-Chloro-4-propoxyphenylboronic acid (Structural Analog).[1][2] National Library of Medicine. Retrieved from [1][2]

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